Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(3-methylpiperidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVCWPDJXTKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-26-4 | |
| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride
Introduction
Ethyl 2-(3-methylpiperidin-4-yl)acetate is a key building block in the synthesis of various pharmacologically active compounds. Its stereochemistry, specifically the cis and trans relationship between the methyl group at the 3-position and the acetate group at the 4-position, plays a crucial role in determining the biological activity of its derivatives. This technical guide provides a comprehensive overview of a robust and stereocontrolled pathway for the synthesis of this compound. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategy.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the target molecule at key bonds, revealing a practical forward synthesis.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis, therefore, comprises three main phases:
-
Phase 1: Synthesis of the Pyridine Precursor. Construction of the key intermediate, ethyl 2-(3-methylpyridin-4-yl)acetate, from a commercially available starting material.
-
Phase 2: Diastereoselective Catalytic Hydrogenation. The critical step of reducing the pyridine ring to a piperidine with control over the relative stereochemistry of the C3 and C4 substituents.
-
Phase 3: Hydrochloride Salt Formation. Conversion of the free base to the stable and readily handleable hydrochloride salt.
Phase 1: Synthesis of the Pyridine Precursor
The synthesis of ethyl 2-(3-methylpyridin-4-yl)acetate is a multi-step process that begins with the functionalization of a suitable pyridine derivative. A reliable route proceeds through a nitrile intermediate.
Step 1.1: Synthesis of 3-Methyl-4-pyridinecarbonitrile
A common and effective method for introducing a cyano group at the 4-position of a pyridine ring is through the reaction of the corresponding N-oxide with a cyanide source. However, a more direct approach starting from a commercially available precursor is often preferred for its operational simplicity. For instance, starting from 2,6-dichloro-3-cyano-4-methylpyridine, a catalytic hydrogenation can be employed to remove the chloro groups, yielding 3-methyl-4-pyridinecarbonitrile[1].
An alternative and often more accessible route begins with 3-methyl-4-nitropyridine-1-oxide, which can be prepared by the nitration of 3-methylpyridine-1-oxide[2]. The nitro group can then be displaced by a cyanide nucleophile.
Protocol 1: Synthesis of 3-Methyl-4-pyridinecarbonitrile from 2,6-dichloro-3-cyano-4-methylpyridine
-
To a solution of 2,6-dichloro-3-cyano-4-methylpyridine (1.0 eq) in methanol, add sodium acetate (2.0 eq) and a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to afford 3-methyl-4-pyridinecarbonitrile.
Step 1.2: Hydrolysis to 3-Methyl-4-pyridineacetic Acid
The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
Protocol 2: Acid-Catalyzed Hydrolysis of 3-Methyl-4-pyridinecarbonitrile
-
Add 3-methyl-4-pyridinecarbonitrile (1.0 eq) to a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the nitrile is no longer detectable.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7.
-
The product, 3-methyl-4-pyridineacetic acid, may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Step 1.3: Fischer Esterification to Ethyl 2-(3-methylpyridin-4-yl)acetate
The final step in this phase is the esterification of the carboxylic acid with ethanol. The Fischer esterification, which employs a catalytic amount of a strong acid, is a classic and efficient method for this transformation[3][4].
Protocol 3: Fischer Esterification
-
Dissolve 3-methyl-4-pyridineacetic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux for 6-8 hours. The use of a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product[4].
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(3-methylpyridin-4-yl)acetate.
Phase 2: Diastereoselective Catalytic Hydrogenation
This is the pivotal step in the synthesis, as it establishes the stereochemistry of the final product. The hydrogenation of the substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The choice of catalyst and reaction conditions is paramount for achieving high diastereoselectivity.
Caption: Diastereoselective hydrogenation of the pyridine precursor.
The Rationale for Stereoselectivity
The stereochemical outcome of the catalytic hydrogenation of substituted pyridines is influenced by several factors:
-
Catalyst: Different catalysts exhibit different selectivities. For instance, rhodium-based catalysts, such as Rhodium oxide, under mild conditions have been shown to favor the formation of cis products in the hydrogenation of multisubstituted pyridines[5]. Platinum-based catalysts like PtO₂ (Adams' catalyst) in acidic media are also widely used and can provide good selectivity[6].
-
Solvent: The solvent can influence the conformation of the substrate on the catalyst surface. Protic solvents like acetic acid are commonly used and can affect the rate and selectivity of the reaction.
-
Protecting Groups: While this guide outlines the hydrogenation of the unprotected pyridine, it is noteworthy that N-alkylation or N-acylation of the pyridine prior to reduction can significantly influence the stereochemical outcome by locking the conformation of the ring.
For the synthesis of the cis isomer, a rhodium-based catalyst is a logical choice. For the trans isomer, a platinum-based catalyst under acidic conditions might be more favorable, although this often requires empirical optimization.
Protocol 4: cis-Selective Hydrogenation
-
To a solution of ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in a suitable solvent such as trifluoroethanol (TFE) or methanol, add a catalytic amount of Rhodium oxide (Rh₂O₃, ~0.5-1 mol%).
-
Place the reaction mixture in a high-pressure hydrogenation vessel.
-
Purge the vessel with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 5-10 bar and heat to 40-50 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product, enriched in the cis diastereomer, can be purified by column chromatography.
Protocol 5: Alternative Hydrogenation for the trans Isomer
-
Dissolve ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (Adams' catalyst, ~1-2 mol%) to the solution.
-
Place the mixture in a high-pressure hydrogenation apparatus.
-
Pressurize with hydrogen to 50-70 bar and stir at room temperature for 16-24 hours[6].
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the catalyst and neutralize the acetic acid by careful addition of a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product, which is expected to be enriched in the trans isomer.
Phase 3: Hydrochloride Salt Formation
The final step is the conversion of the purified piperidine free base to its hydrochloride salt. This is a standard procedure that improves the stability and handling properties of the compound.
Protocol 6: Formation of the Hydrochloride Salt
-
Dissolve the purified ethyl 2-(3-methylpiperidin-4-yl)acetate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in diethyl ether or isopropanol (typically 1-2 M) dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension in the cold for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1.1 | 3-Methyl-4-pyridinecarbonitrile | 2,6-dichloro-3-cyano-4-methylpyridine | Pd/C, H₂ | 80-90% | >95% |
| 1.2 | 3-Methyl-4-pyridineacetic Acid | 3-Methyl-4-pyridinecarbonitrile | H₂SO₄, H₂O | 85-95% | >90% |
| 1.3 | Ethyl 2-(3-methylpyridin-4-yl)acetate | 3-Methyl-4-pyridineacetic Acid | Ethanol, H₂SO₄ | 75-85% | >98% |
| 2 | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Ethyl 2-(3-methylpyridin-4-yl)acetate | Catalyst, H₂ | 90-98% | >95% (cis/trans ratio dependent on method) |
| 3 | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Anhydrous HCl | >95% | >99% |
Conclusion
The synthesis of this compound is a challenging yet achievable process that requires careful control over the reaction conditions, particularly during the catalytic hydrogenation step to ensure the desired diastereoselectivity. The pathway presented in this guide, which proceeds through a pyridinecarbonitrile intermediate, offers a reliable and scalable route to this valuable building block. By understanding the underlying principles of each transformation, researchers can adapt and optimize these protocols to meet their specific needs in the development of novel therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a compound with limited publicly available research on its specific mechanism of action. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on structural analogy to well-characterized pharmacophores. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational roadmap for future investigation.
Introduction: Unveiling a Potential Therapeutic Agent
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging a wide array of biological targets. This compound, a substituted piperidine derivative, presents an intriguing, albeit under-investigated, molecular architecture. This guide aims to deconstruct its structural features to propose plausible mechanisms of action and to provide a comprehensive, actionable framework for their experimental validation.
Based on a thorough analysis of its chemical structure, we hypothesize three primary, plausible biological targets:
-
Sigma (σ) Receptors: The piperidine moiety is a well-established pharmacophore for sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.[4][5][6][7][8]
-
Acetylcholinesterase (AChE): The overall structure bears resemblance to known acetylcholinesterase inhibitors, a class of drugs used in the treatment of Alzheimer's disease and other cognitive disorders.[9][10][11][12][13]
-
Gamma-Aminobutyric Acid Type A (GABAA) Receptors: Certain piperidine-containing molecules have been shown to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15][16][17]
This document will explore the rationale behind each of these hypotheses and provide detailed protocols for their investigation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its formulation and for the design of relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [18][19] |
| Molecular Weight | 221.72 g/mol | [18] |
| CAS Number | 1630907-26-4 | [18][19] |
| SMILES | CCOC(=O)CC1CCNCC1C.Cl | [18] |
| Storage | Inert atmosphere, Room Temperature | [18] |
Hypothesized Mechanism of Action 1: Sigma (σ) Receptor Modulation
Rationale: The 3-methylpiperidine core of the molecule is a key structural feature found in many high-affinity sigma receptor ligands.[4] Sigma receptors, primarily located on the endoplasmic reticulum membrane, are implicated in cellular signaling and have been investigated as targets for antipsychotic and analgesic drugs.[7][8] The substituent at the 4-position of the piperidine ring can significantly influence binding affinity and selectivity for σ₁ versus σ₂ subtypes.
Proposed Signaling Pathway:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FCKeditor - Resources Browser [midyear.aza.org]
- 19. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Introduction
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a piperidine derivative with a chemical structure that suggests potential interactions with various biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2][3] This guide will provide a comprehensive overview of the potential biological activities of this compound, drawing inferences from the well-established pharmacology of structurally related piperidine derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will serve as a technical roadmap for researchers and drug development professionals to explore its therapeutic potential.
Compound Profile:
| Feature | Description |
| IUPAC Name | This compound |
| CAS Number | 1630907-26-4[4] |
| Molecular Formula | C₁₀H₁₉NO₂.ClH[4] |
| Molecular Weight | 221.73 g/mol [4] |
| Structure | A piperidine ring substituted at the 3-position with a methyl group and at the 4-position with an ethyl acetate group. |
Part 1: Postulated Biological Activities and Mechanisms of Action
The structural motifs within this compound, namely the 3-methylpiperidine core and the ethyl acetate side chain, suggest several plausible biological targets within the central nervous system (CNS).
Modulation of GABA-A Receptors
The piperidine moiety is a core component of many molecules that interact with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[5][6][7] Piperine, a natural alkaloid containing a piperidine ring, has been shown to modulate GABA-A receptors.[5][6]
Postulated Mechanism: this compound may act as a positive allosteric modulator of GABA-A receptors. This would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.[8][9] This inhibitory action could translate to anxiolytic, sedative, and anticonvulsant properties.
Caption: Postulated GABA-A Receptor Modulation Pathway.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Piperidine derivatives are well-documented as ligands for nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions, learning, and memory.[10][11][12][13] Depending on the substitution pattern, these compounds can act as either agonists or antagonists.
Postulated Mechanism: The compound could potentially act as an antagonist at α7 nAChRs.[10][14] Such antagonism has been explored for its therapeutic potential in neuroinflammation and certain neurological disorders.[13] Alternatively, it could act as a positive allosteric modulator of other nAChR subtypes, enhancing the effects of acetylcholine.
Modulation of Opioid Receptors
The piperidine scaffold is a key structural element in many synthetic opioids, responsible for their analgesic properties.[15]
Postulated Mechanism: this compound may exhibit affinity for µ-opioid receptors.[15] Interaction with these receptors could lead to analgesic effects, which would need to be carefully evaluated for potential abuse liability.
Activity at Histamine and Sigma Receptors
Dual antagonists of histamine H3 and sigma-1 receptors, often containing a piperidine moiety, have shown promise in the treatment of neuropathic pain.[16]
Postulated Mechanism: The compound could potentially act as an antagonist at histamine H3 and/or sigma-1 receptors. This dual activity could offer a synergistic approach to pain management.
Part 2: Proposed Experimental Validation Workflows
To investigate the hypothesized biological activities, a systematic, multi-tiered experimental approach is recommended.
In Vitro Assays
2.1.1 Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the postulated target receptors.
Protocol:
-
Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant GABA-A, nAChR (α7, α4β2), µ-opioid, histamine H3, and sigma-1 receptors. Prepare cell membrane homogenates.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a specific radioligand for each target receptor (e.g., [³H]muscimol for GABA-A, [³H]epibatidine for nAChRs, [³H]DAMGO for µ-opioid).
-
Add increasing concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
2.1.2 Functional Assays
Objective: To assess the functional activity of the compound at the identified target receptors.
Protocol (Example for GABA-A Receptors):
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at -70 mV.
-
Apply GABA at a concentration that elicits a submaximal current (EC₂₀).
-
Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.
-
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum potentiation.
Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.
In Vivo Models
Based on the in vitro results, select appropriate in vivo models to assess the physiological effects of the compound.
2.2.1 Rodent Models of Anxiety
Objective: To evaluate the anxiolytic potential of the compound.
Protocol (Elevated Plus Maze):
-
Animal Acclimatization: Acclimate male mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Testing: Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.
-
Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.
2.2.2 Rodent Models of Pain
Objective: To assess the analgesic properties of the compound.
Protocol (Hot Plate Test):
-
Baseline Measurement: Determine the baseline latency for each mouse to lick its hind paw or jump on a hot plate maintained at 55°C.
-
Drug Administration: Administer the test compound or vehicle subcutaneously.
-
Post-treatment Measurement: Measure the reaction latency at different time points after drug administration.
-
Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.
Quantitative Data Summary:
| Assay | Parameter | Expected Outcome for Positive Result |
| Receptor Binding | Ki (nM) | Low nanomolar to micromolar range for specific targets. |
| TEVC | EC₅₀ (µM) & Max Potentiation (%) | Dose-dependent increase in GABA-induced current. |
| Elevated Plus Maze | Time in Open Arms (s) | Significant increase compared to vehicle control. |
| Hot Plate Test | Reaction Latency (s) | Significant increase compared to baseline and vehicle. |
Part 3: Synthesis and Structure-Activity Relationship (SAR) Considerations
The synthesis of this compound can likely be achieved through multi-step synthetic routes starting from commercially available substituted pyridines or piperidines.[17][18][19] The presence of a chiral center at the 3-position of the piperidine ring necessitates stereoselective synthesis or chiral separation to evaluate the activity of individual enantiomers, as biological activity is often stereospecific.
Further exploration of the structure-activity relationship could involve:
-
Modification of the Ester Group: Varying the alkyl chain of the ester to explore the impact on potency and pharmacokinetic properties.
-
Substitution on the Piperidine Ring: Introducing different substituents at the 3-position or other positions to enhance target selectivity.
-
N-Substitution: Modifying the nitrogen of the piperidine ring to modulate activity and physicochemical properties.
Conclusion
This compound represents a promising chemical scaffold with the potential for diverse biological activities, particularly within the central nervous system. The proposed experimental workflows provide a comprehensive framework for elucidating its pharmacological profile. A thorough investigation, guided by the principles of medicinal chemistry and pharmacology, will be crucial in determining the therapeutic potential of this and related compounds.
References
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Spectroscopic Characterization of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride: A Technical Guide
Introduction
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. This document is structured to provide not only the spectral data but also the underlying scientific principles and experimental considerations.
Molecular Structure and Stereochemistry
This compound possesses a chiral center at the 3-position of the piperidine ring and another potential chiral center at the 4-position, depending on the relative orientation of the methyl and acetate groups. This can lead to the existence of diastereomers (cis and trans isomers), which would be distinguishable by high-resolution NMR spectroscopy. The hydrochloride salt form means the piperidine nitrogen is protonated, forming a piperidinium chloride.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic N-H protons may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm.
¹H NMR Spectral Data (Predicted, 400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group. |
| ~3.4 - 2.8 | Multiplet | 4H | Piperidine ring protons adjacent to N⁺H₂ | Protons on carbons adjacent to the positively charged nitrogen are significantly deshielded. The complex multiplicity arises from coupling to each other and to other ring protons. |
| ~2.50 | Multiplet | 2H | -CH₂ -COO- | These methylene protons are adjacent to the carbonyl group, causing a downfield shift. They will likely appear as a multiplet due to coupling with the adjacent piperidine ring proton. |
| ~2.2 - 1.5 | Multiplet | 4H | Remaining piperidine ring protons | These protons reside on the piperidine ring and exhibit complex splitting patterns due to coupling with multiple neighbors. |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |
| ~0.95 | Doublet | 3H | -CH-CH₃ | The methyl group on the piperidine ring is split into a doublet by the adjacent methine proton. |
¹³C NMR Spectral Data (Predicted, 100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~174 | C =O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield position. |
| ~61 | -O-CH₂ -CH₃ | The carbon of the ethyl group bonded to oxygen is deshielded. |
| ~50 - 40 | Piperidine ring carbons adjacent to N⁺H₂ | Carbons adjacent to the protonated nitrogen are deshielded compared to a neutral piperidine. |
| ~38 | -CH₂ -COO- | The methylene carbon adjacent to the ester carbonyl. |
| ~35 - 25 | Remaining piperidine ring carbons | Aliphatic carbons of the piperidine ring. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
| ~12 | -CH-CH₃ | The methyl carbon on the piperidine ring, appearing in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR (Fourier Transform Infrared) spectrometer over a range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3000-2700 | Broad, Strong | N⁺-H | Stretching (from the piperidinium ion) |
| ~2950-2850 | Medium-Strong | C-H | Stretching (aliphatic) |
| ~1735 | Strong | C=O | Stretching (ester) |
| ~1200 | Strong | C-O | Stretching (ester) |
| ~1460 | Medium | C-H | Bending (CH₂ and CH₃) |
The broad absorption in the 3000-2700 cm⁻¹ region is a hallmark of a secondary amine salt. The strong carbonyl stretch around 1735 cm⁻¹ is indicative of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electrospray Ionization (ESI) would be a suitable technique.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Analyze using a mass spectrometer equipped with an ESI source. Acquire spectra in positive ion mode.
Predicted Mass Spectrum (ESI+)
The primary ion observed will be the molecular ion of the free base [M+H]⁺, as the hydrochloride salt will dissociate in solution. The chloride ion will not be observed in positive ion mode.
-
Molecular Formula of Free Base: C₁₀H₁₉NO₂
-
Exact Mass of Free Base: 185.1416
-
[M+H]⁺ (observed): m/z ≈ 186.1489
Fragmentation Pathway
The fragmentation of the molecular ion can provide further structural information.
Caption: Predicted major fragmentation pathways for Ethyl 2-(3-methylpiperidin-4-yl)acetate in ESI-MS.
-
Loss of Ethanol (m/z 140): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement or direct loss.
-
Loss of the Ethyl Acetate Side Chain (m/z 98): Cleavage of the bond between the piperidine ring and the acetate side chain would result in the 3-methylpiperidine fragment ion.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, grounded in fundamental principles of spectroscopy, offer a detailed fingerprint of the molecule. Researchers and scientists can leverage this information for structural verification, purity assessment, and as a reference for quality control throughout the drug development process. It is imperative to correlate data from all three techniques for an unambiguous structural assignment.
An In-depth Technical Guide to Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this document combines available information with expert analysis of its structure to predict its properties, propose a synthetic route, and discuss its potential biological significance.
Chemical Identity and Physicochemical Properties
This compound is a chiral heterocyclic compound. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring suggests the existence of four possible stereoisomers. The specific stereochemistry is not defined by the CAS number alone and would need to be determined experimentally for any given sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Rationale |
| CAS Number | 1630907-26-4 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂・HCl | [1] |
| Molecular Weight | 221.73 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Based on common appearance of similar hydrochloride salts. |
| Melting Point | Predicted: ~150-160 °C | Inferred from the melting point of the related compound, methyl 2-(piperidin-4-yl)acetate hydrochloride (155 °C), with slight variation expected due to the additional methyl group and ethyl ester. |
| Boiling Point | Data not available | As a salt, it would likely decompose at high temperatures. |
| Solubility | Predicted: Soluble in water, methanol, and ethanol. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form and the presence of the ester and amine functionalities suggest good solubility in polar protic solvents. |
| Purity | Typically available at ≥97% | [1] |
Synthesis and Purification
Caption: Retrosynthetic analysis of the target compound.
A proposed forward synthesis based on this analysis is detailed below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-methylpiperidin-4-one
-
To a solution of N-Boc-piperidin-4-one in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methylpiperidin-4-one.
Step 2: Synthesis of N-Boc-ethyl 2-(3-methylidene-piperidin-4-yl)acetate
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as sodium hydride or potassium tert-butoxide portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of N-Boc-3-methylpiperidin-4-one in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired alkene.
Step 3: Synthesis of N-Boc-ethyl 2-(3-methylpiperidin-4-yl)acetate
-
Dissolve the product from Step 2 in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the protected piperidine acetate as a mixture of cis and trans diastereomers.
Step 4: Synthesis of this compound
-
Dissolve the N-Boc protected product from Step 3 in a minimal amount of a suitable solvent such as ethyl acetate or dioxane.
-
Add an excess of a solution of hydrochloric acid in the corresponding solvent (e.g., 4 M HCl in dioxane).
-
Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).
-
The product hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Predicted Spectral Data
While experimental spectra for this compound are not publicly available, the expected NMR, IR, and MS characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:
-
A triplet corresponding to the methyl group of the ethyl ester.
-
A quartet for the methylene group of the ethyl ester.
-
A doublet for the methyl group on the piperidine ring.
-
A series of multiplets in the aliphatic region for the piperidine ring protons and the acetate methylene protons.
-
A broad signal for the N-H proton of the piperidinium ion, which may be exchangeable with D₂O.
-
-
¹³C NMR: Expected signals would include:
-
A carbonyl carbon for the ester.
-
Signals for the carbons of the ethyl group.
-
Multiple signals in the aliphatic region for the carbons of the piperidine ring and the acetate methylene.
-
A signal for the methyl group on the piperidine ring.
-
Infrared (IR) Spectroscopy
-
A strong, broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.
-
A strong absorption band around 1730-1740 cm⁻¹ due to the C=O stretch of the ester.
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C-O stretching of the ester around 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion would be the parent amine [M+H]⁺, with the loss of HCl. The m/z would correspond to the free base (C₁₀H₁₉NO₂), which has a molecular weight of 185.26 g/mol .
-
Fragmentation: Common fragmentation patterns for piperidine derivatives would be expected, including cleavage of the ester group and fragmentation of the piperidine ring.
Safety and Handling
Based on the hazard information for structurally similar compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[2]
-
Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Potential Applications and Biological Significance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The structural motifs present in this compound suggest several potential areas of research.
-
Scaffold for Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a reactive site for further functionalization, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
-
Neurological and Psychiatric Disorders: Many piperidine derivatives exhibit activity at central nervous system (CNS) targets. For example, methylphenidate, which contains a piperidine ring, is used to treat ADHD. Substituted piperidines have also been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.
-
Other Therapeutic Areas: The versatility of the piperidine scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular diseases. The specific substitution pattern of this compound could confer novel biological activities.
Caption: Diverse therapeutic applications of the piperidine scaffold.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. While specific experimental data for this compound is scarce, its structural relationship to a vast library of pharmacologically relevant piperidine derivatives makes it a compound of interest for researchers in drug discovery and development. The information and proposed methodologies presented in this guide provide a solid foundation for its synthesis, characterization, and exploration in various research contexts. Further experimental validation of its properties and biological activities is warranted.
References
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a small molecule of potential pharmaceutical interest. Recognizing that the journey from compound identification to therapeutic application is both complex and resource-intensive, this document outlines a robust, multi-faceted computational workflow. We will delve into the core methodologies of molecular docking and molecular dynamics (MD) simulations to predict and analyze the interactions of this compound with putative biological targets. Furthermore, we will explore the critical role of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols to facilitate a rigorous computational evaluation of this and similar chemical entities.
Introduction: The Rationale for In Silico Assessment
The paradigm of drug discovery has been significantly reshaped by the integration of computational methods, often referred to as in silico drug discovery.[1] These approaches allow for the rapid, cost-effective screening and characterization of potential drug candidates before committing to expensive and time-consuming wet-lab experiments.[2][3] this compound, with its distinct chemical features—a piperidine ring, a methyl group, and an ethyl acetate moiety—presents a compelling case for computational investigation. Its structural motifs are common in various bioactive molecules, suggesting a potential for interaction with a range of biological targets.
The primary objective of this guide is to establish a validated, step-by-step computational protocol to:
-
Identify and prepare potential protein targets.
-
Predict the binding mode and affinity of the compound to these targets using molecular docking.
-
Assess the stability and dynamics of the resulting protein-ligand complex through molecular dynamics simulations.
-
Evaluate the pharmacokinetic and toxicological profile of the compound using ADMET prediction tools.
By following this guide, researchers can generate a comprehensive preliminary assessment of the therapeutic potential of this compound, thereby informing and prioritizing subsequent experimental validation.
Foundational Analysis of this compound
A thorough understanding of the ligand's physicochemical properties is a prerequisite for any meaningful in silico study.
Structural and Chemical Properties
This compound is a small organic molecule. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H20ClNO2 | ChemUniverse[4] |
| Molecular Weight | 221.73 g/mol | ChemUniverse[4] |
| CAS Number | 1630907-26-4 | ChemUniverse[4] |
These properties are fundamental for parameterization in subsequent simulation steps. The presence of a chiral center and the piperidine ring's conformational flexibility are important considerations for 3D modeling.
The Integrated In Silico Workflow
Our approach is a sequential and logical progression from broad, high-throughput screening to more computationally intensive, detailed analysis.
Caption: High-level overview of the in silico modeling workflow.
Target Identification and Preparation
The first crucial step is identifying a biologically relevant protein target. Without prior experimental data, this can be approached through ligand-based similarity searches or by targeting protein families known to interact with piperidine-containing compounds.
Protocol for Target Identification and Preparation:
-
Target Search: Utilize databases like the Protein Data Bank (PDB) to search for potential targets.[5][6][7] The choice of target should be hypothesis-driven, based on the therapeutic area of interest.
-
Structure Selection: Download the 3D structure of the selected target protein (in PDB format). Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides a validated binding site.
-
Protein Preparation:
-
Remove water molecules and other non-essential ions from the PDB file. The role of specific water molecules can be investigated in more advanced simulations, but for initial docking, their removal simplifies the calculation.
-
Add polar hydrogens, as they are crucial for correct hydrogen bond formation.
-
Assign partial charges using a force field like Gasteiger.
-
Software such as AutoDock Tools can be used for these preparation steps.[8]
-
Ligand Preparation
Proper preparation of the ligand is as critical as preparing the target.
Protocol for Ligand Preparation:
-
Obtain 2D Structure: Start with a 2D representation, such as a SMILES string, for Ethyl 2-(3-methylpiperidin-4-yl)acetate.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial for ensuring the starting geometry is physically realistic.
-
Protonation State: Determine the correct protonation state at physiological pH (around 7.4). The piperidine nitrogen is likely to be protonated.
-
PDBQT Conversion: Convert the prepared ligand file into the PDBQT format required by AutoDock Vina, which includes atomic charges and atom type definitions.[9]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This method is instrumental in virtual screening and for understanding binding mechanisms.[2][12]
Protocol for Molecular Docking with AutoDock Vina:
-
Grid Box Definition: Define a search space (grid box) that encompasses the active site of the target protein. If a co-crystallized ligand is present in the original structure, centering the box on this ligand is a reliable strategy.[8]
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9]
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[13]
-
Analysis of Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[14] The more negative the score, the stronger the predicted binding. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. Visualization software like PyMOL or Discovery Studio Visualizer is essential for this step.
| Metric | Description | Example Value |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | H-bond with ASP129 |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[15][16] This is crucial for assessing the stability of the predicted binding mode.[2]
Caption: Workflow for a typical molecular dynamics simulation.
Protocol for MD Simulation with GROMACS:
-
System Preparation:
-
Solvation and Ionization:
-
Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.
-
-
Simulation Steps:
-
Energy Minimization: Remove any steric clashes or inappropriate geometry.
-
Equilibration: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to collect data.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess overall structural stability. A stable system will show the RMSD reaching a plateau.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
ADMET Prediction
Early prediction of a compound's ADMET properties is vital to avoid late-stage failures in drug development.[19][20] Numerous web-based tools provide rapid predictions based on a molecule's structure.[21]
Protocol for ADMET Prediction using SwissADME:
-
Input Structure: Provide the SMILES string of Ethyl 2-(3-methylpiperidin-4-yl)acetate to the SwissADME web server.[22][23]
-
Run Analysis: The server will compute a wide range of properties.
-
Interpret Results: Focus on key parameters:
-
Lipinski's Rule of Five: Assesses drug-likeness.
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Synthetic Accessibility: Estimates the ease of chemical synthesis.
-
| Parameter | Predicted Value | Implication |
| Lipinski Violations | 0 | Good drug-likeness |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Unlikely to have CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
Synthesizing the Data: Building a Case for a Candidate Molecule
The true power of this in silico workflow lies in the integration of all data points. A promising candidate molecule will exhibit:
-
Strong and Specific Binding: A low binding energy score from docking, supported by logical interactions with key active site residues.
-
Stable Interaction: A stable RMSD in MD simulations, with persistent key interactions observed throughout the trajectory.
-
Favorable ADMET Profile: Good predicted drug-likeness, bioavailability, and a clean toxicity profile.
Should this compound meet these criteria against a well-validated target, a strong, data-driven case can be made for its advancement to in vitro and subsequent in vivo testing.
Conclusion and Future Perspectives
This guide has detailed a systematic and scientifically rigorous in silico approach for evaluating the potential of this compound. By combining molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen, analyze, and prioritize compounds, significantly accelerating the drug discovery pipeline.[3] The methodologies described herein are not only applicable to the topic compound but also serve as a robust template for the computational assessment of other novel chemical entities. The ultimate goal is to leverage computational science to make more informed decisions, reduce attrition rates, and ultimately, bring safer and more effective medicines to patients faster.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. dockdynamics.com [dockdynamics.com]
- 3. frontiersin.org [frontiersin.org]
- 4. chemuniverse.com [chemuniverse.com]
- 5. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 8. youtube.com [youtube.com]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. User guide - GROMACS 2025.4 documentation [manual.gromacs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Target Deconvolution for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Abstract
The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. It transforms a molecule with an observed phenotype into a tool for understanding biological pathways and a starting point for therapeutic development. This guide presents a comprehensive, multi-tiered strategy for elucidating the biological targets of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a piperidine-based small molecule. We will detail an integrated workflow that begins with computational, in-silico prediction methodologies and progresses to a cascade of rigorous experimental validation assays. The protocols and logical frameworks described herein are designed for researchers, scientists, and drug development professionals, providing a robust roadmap for moving from a chemical structure to a validated biological hypothesis.
Introduction: The Challenge of Target Deorphanization
This compound is a synthetic organic compound featuring a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The specific substitution pattern—a 3-methyl group and a 4-ethyl acetate moiety—creates a unique chemical entity whose biological activity is unknown. The primary challenge, therefore, is to "deorphanize" this compound by identifying its specific protein target(s).
Target identification is a critical yet demanding phase in drug discovery.[3] A successful approach mitigates the high attrition rates in later developmental stages by building a strong, evidence-based understanding of a compound's mechanism of action from the outset.[4] This guide outlines a systematic process that leverages the predictive power of computational biology and confirms these predictions through empirical laboratory validation.[5][6][7]
Foundational Analysis: Understanding the Query Molecule
Before initiating target prediction, a thorough analysis of the molecule's structure is essential.
-
Core Scaffold: The piperidine ring is a saturated heterocycle. The nitrogen atom is basic and will be protonated at physiological pH, as indicated by its hydrochloride salt form. This positive charge is a key feature for potential ionic interactions with targets.
-
Substituents:
-
The 3-methyl group introduces a stereocenter and restricts conformational flexibility, which can enhance binding specificity to a target protein.[1]
-
The ethyl acetate group at the 4-position contains a carbonyl group (a potential hydrogen bond acceptor) and an ester linkage that could be susceptible to hydrolysis by esterase enzymes.
-
-
Stereochemistry: The 3,4-disubstituted piperidine ring can exist as cis and trans diastereomers. Each of these can exist as a pair of enantiomers. The specific stereoisomer used in an investigation will critically influence its biological activity, and it is imperative to characterize the starting material accordingly. For this guide, we will proceed assuming a specific, though undefined, stereoisomer.
Phase I: In-Silico Target Prediction — Generating Hypotheses
Computational target fishing offers a rapid and cost-effective method to generate an initial list of plausible protein targets.[8][9][10] We advocate for a consensus approach, utilizing multiple orthogonal methods to increase the confidence in predicted hits. The principle is that targets identified by more than one distinct methodology are more likely to be genuine.
Ligand-Based Prediction Methods
These methods operate on the chemical similarity principle: structurally similar molecules often exhibit similar biological activities.[11]
This is the most direct ligand-based approach. The 2D or 3D structure of the query molecule is encoded into a "fingerprint" which is then used to search large bioactivity databases (e.g., ChEMBL, PubChem) for known compounds with high similarity scores (e.g., Tanimoto coefficient).[11][12] The annotated targets of these similar compounds become the predicted targets for the query molecule.[13]
A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charges) necessary for biological activity.[14][15][16][17] By analyzing a set of known active molecules for a particular target, a consensus pharmacophore model can be built.[15] The query molecule can then be screened against a library of pharmacophore models to identify targets with which it is likely to interact.
Structure-Based Prediction Methods
When the 3D structures of proteins are available, we can directly assess the potential for the query molecule to bind.
In contrast to traditional docking where many ligands are screened against a single target, reverse docking screens a single ligand against a large database of protein structures (e.g., the Protein Data Bank or a curated subset).[18][19][20][21][22] The process involves computationally placing the ligand into the binding site of each protein and calculating a score based on the predicted binding affinity.[19] The proteins are then ranked by this score to identify the most likely targets.
Summary of Computational Approaches
The results from these varied in-silico methods should be aggregated to identify a consensus list of high-priority targets for experimental validation.
| Methodology | Underlying Principle | Advantages | Limitations |
| Similarity Searching | Structurally similar molecules have similar functions.[11] | Fast, computationally inexpensive, good for identifying obvious analogs. | Fails to identify novel scaffolds ("scaffold hopping"); biased towards well-studied target families.[23] |
| Pharmacophore Screening | Key 3D features govern molecular recognition.[14][24] | Can identify structurally diverse molecules with similar binding modes; independent of 2D similarity. | Requires a set of known active ligands or a target structure; can be sensitive to ligand conformation.[15] |
| Reverse Docking | Favorable binding energy indicates a potential interaction.[18] | Does not require known ligands; provides a structural model of the interaction.[21] | Computationally intensive; scoring functions are imperfect and can produce false positives; protein flexibility is often limited.[18] |
| Machine Learning / AI | Complex patterns in large datasets can predict interactions.[25] | Can learn from vast, heterogeneous data; powerful feature extraction capabilities.[26] | Requires large, high-quality training datasets; models can be "black boxes"; may not extrapolate well to novel chemical space. |
Phase II: Experimental Validation — From Hypothesis to Evidence
Computational predictions are hypotheses that must be tested experimentally.[6][27] A tiered or cascaded approach is the most resource-efficient strategy, starting with simple, direct binding assays and progressing to more complex functional and cellular assays for the most promising hits.
Tier 1: Primary Validation (Direct Binding Assays)
The first step is to confirm a direct, physical interaction between the compound and the predicted protein target.
Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the compound to a purified, immobilized target protein.
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A control channel should be prepared by activating and deactivating the surface without protein to allow for reference subtraction.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD (e.g., 10 nM to 10 µM).
-
Binding Measurement: Inject the different concentrations of the compound over the target and control surfaces, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: Flow of the compound over the surface.
-
Dissociation Phase: Flow of running buffer to measure dissociation.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound compound from the protein surface, returning the signal to baseline.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
Tier 2: Secondary Validation (Functional Assays)
Confirming that binding translates into a functional consequence (inhibition or activation) is the next critical step. The specific assay depends on the protein class of the validated hit.
Objective: To determine if the compound inhibits the enzymatic activity of a predicted kinase target and to calculate its IC50 value.
-
Reagent Preparation:
-
Kinase: Prepare a solution of purified, active kinase in assay buffer.
-
Substrate: Prepare a solution of the specific peptide substrate for the kinase.
-
ATP: Prepare a solution of ATP at or near its Km concentration.
-
Compound: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
Add the kinase, substrate, and varying concentrations of the compound to the wells of a microplate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: Tertiary Validation (Cellular Target Engagement)
The final step is to demonstrate that the compound engages its target in a relevant cellular environment.
Objective: To confirm that the compound binds to and stabilizes its target protein inside intact cells.
-
Cell Treatment: Treat cultured cells with the compound at a desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction (supernatant) for each temperature point using Western blotting or another protein quantification method.
-
Data Analysis: Plot the fraction of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to the target and stabilized it against thermal denaturation.
Conclusion
The process of identifying the biological targets for a novel compound like this compound is a systematic investigation that builds a pyramid of evidence. It begins with a broad base of computational predictions, which are then filtered and refined through progressively more stringent tiers of experimental validation. By combining ligand- and structure-based in-silico methods, we can cast a wide net to generate initial hypotheses. These hypotheses are then rigorously tested through biophysical, biochemical, and cell-based assays to confirm direct binding, functional modulation, and target engagement in a physiological context. This integrated strategy provides the highest level of confidence in target identification, paving the way for further exploration of the compound's therapeutic potential.
References
- 1. Buy 2-(3-Methylpiperidin-4-YL)acetic acid [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods [frontiersin.org]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 16. slideshare.net [slideshare.net]
- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 20. ovid.com [ovid.com]
- 21. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 26. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation guidelines for drug-target prediction methods. – ScienceOpen [scienceopen.com]
Methodological & Application
Application Notes and Protocols for Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride in Cell Culture
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a small molecule belonging to the piperidine class of compounds. Structurally, it features a piperidine ring, a foundational scaffold in numerous biologically active molecules and approved pharmaceuticals. While specific biological activities for this particular hydrochloride salt are not yet extensively documented in peer-reviewed literature, related piperidine derivatives have shown a range of activities, including the inhibition of acetylcholinesterase and modulation of monoamine transporters.[1][2][3][4][5][6] This suggests that this compound may hold potential as a research tool for investigating neurological pathways and other cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of this compound in a cell culture setting. The protocols outlined herein are designed to ensure experimental reproducibility and scientific integrity.
Compound Specifications
A clear understanding of the physicochemical properties of a compound is fundamental to its effective application in biological systems.
| Property | Value | Source |
| CAS Number | 1630907-26-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₉NO₂・HCl | --INVALID-LINK-- |
| Molecular Weight | 221.73 g/mol | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
Safety, Handling, and Storage
As a hydrochloride salt, this compound requires specific handling and storage procedures to maintain its stability and ensure user safety.
2.1. Personal Protective Equipment (PPE)
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7] Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), should be worn at all times.[8][9]
2.2. Storage
Store the solid compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[8][9] For long-term storage, temperatures of -20°C are recommended to ensure stability for up to three years.[10]
2.3. Stock Solution Preparation and Storage
The preparation of a concentrated stock solution is crucial for accurate and reproducible dosing in cell culture experiments.
Protocol 2.3.1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 2.22 mg of this compound.
-
Solubilization: Dissolve the weighed compound in 1 mL of a suitable solvent. Based on the hydrochloride salt form, sterile deionized water or dimethyl sulfoxide (DMSO) are common choices. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10]
Determining the Optimal Working Concentration: A Cytotoxicity-Focused Approach
Prior to conducting functional assays, it is imperative to determine the concentration range of the compound that is non-toxic to the cells of interest. A dose-response experiment using a cell viability assay is the standard approach.
3.1. Rationale for Cytotoxicity Testing
Cell viability assays are essential for distinguishing between the desired biological effects of a compound and non-specific effects due to cytotoxicity.[11][12][13] These assays measure parameters indicative of cellular health, such as metabolic activity or membrane integrity.[11][12][13]
3.2. Experimental Workflow for Determining IC₅₀
The following workflow outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting a biological or biochemical function.
Caption: Workflow for determining the IC₅₀ of a compound.
Protocol 3.2.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for a period relevant to the intended experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
General Protocol for Cell Treatment
Once the non-toxic working concentration range has been established, the compound can be used in various functional cell-based assays.
Protocol 4.1: Treating Adherent Cells in Culture
-
Cell Culture: Culture the desired cell line to the appropriate confluency in a suitable culture vessel.
-
Preparation of Working Solution: Dilute the stock solution of this compound to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream applications, such as protein analysis, gene expression studies, or functional assays.
Potential Signaling Pathways and Mechanistic Considerations
Given that structurally similar piperidine compounds have been shown to interact with the cholinergic system, a potential mechanism of action for this compound could involve the modulation of acetylcholinesterase (AChE).
Caption: Hypothetical inhibition of AChE by the compound.
This proposed pathway is speculative and requires experimental validation. Researchers are encouraged to design experiments to investigate the specific molecular targets and signaling pathways affected by this compound.
Conclusion
These application notes provide a foundational framework for the use of this compound in cell culture. The provided protocols emphasize safety, reproducibility, and the importance of empirical determination of optimal experimental conditions. Due to the limited publicly available data on this specific compound, the information presented should be considered a starting point for further investigation.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. captivatebio.com [captivatebio.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
Application Notes and Protocols for In Vivo Evaluation of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride in Mouse Models
Disclaimer: This document provides a detailed framework and series of protocols for the in vivo evaluation of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. As this appears to be a novel or sparsely documented compound, the proposed mechanisms and experimental designs are based on the structural similarities to known neurologically active agents and established best practices in preclinical research. All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) and in accordance with relevant national and international guidelines.[1]
Introduction: Scientific Rationale and Strategic Overview
This compound is a piperidine derivative. The piperidine ring is a common scaffold in neuropharmacology. A structurally related compound, N-[11C]methylpiperidin-4-yl acetate, is known to be a substrate for acetylcholinesterase (AChE) and is used for in vivo imaging of AChE activity in the brain.[2] Acetylcholine is a critical neurotransmitter involved in cognitive functions such as memory and learning.[2] Its enzymatic degradation by AChE terminates the cholinergic signal.[2] The degeneration of cholinergic neurons and subsequent decrease in acetylcholine levels are hallmarks of neurodegenerative diseases like Alzheimer's.[2]
Given these precedents, a plausible hypothesis is that this compound may act as an acetylcholinesterase inhibitor. By blocking AChE, the compound could increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide outlines a comprehensive in vivo strategy in mouse models to investigate this hypothesis, assessing the compound's potential therapeutic efficacy, pharmacokinetic profile, and safety.
The experimental approach is designed to be systematic, beginning with fundamental tolerability and pharmacokinetic studies before proceeding to more complex behavioral and pharmacodynamic assessments. This ensures that data from each stage informs the design of the next, in line with the principles of reproducible animal research as outlined in the ARRIVE guidelines.[3][4][5][6]
PART 1: Preliminary Studies and Compound Formulation
Compound Preparation and Vehicle Selection
The hydrochloride salt of the compound suggests good aqueous solubility. The initial step is to determine a suitable vehicle for in vivo administration that is non-toxic and ensures compound stability.
Protocol 1: Vehicle Screening and Compound Formulation
-
Objective: To prepare a stable, homogenous formulation of this compound for oral and parenteral administration.
-
Materials: this compound, Sterile Water for Injection, 0.9% Sterile Saline, 5% Dextrose in Water (D5W), 0.5% (w/v) Methylcellulose in sterile water, pH meter, vortex mixer, sterile filters.
-
Procedure:
-
Attempt to dissolve the compound at the highest anticipated concentration (e.g., 10 mg/mL) in saline, D5W, and sterile water.
-
Assess solubility visually and under a light microscope for any particulates.
-
If solubility is poor, test a suspension vehicle such as 0.5% methylcellulose.
-
Measure the pH of the final formulation and adjust to a physiologically compatible range (pH 6.5-7.5) if necessary, using sterile NaOH or HCl.
-
For parenteral routes (e.g., intraperitoneal), the final formulation must be sterile-filtered (0.22 µm filter).
-
Validation: The final formulation should remain stable and homogenous (no precipitation or phase separation) for the duration of the experiment when stored under specified conditions (e.g., 4°C).
-
Acute Toxicity and Dose Range Finding
Before efficacy studies, it is crucial to establish the safety profile and determine a range of tolerated doses. An acute toxicity study helps identify the maximum tolerated dose (MTD).
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity and estimate the LD50 of the compound.
-
Model: CD-1 or Swiss Webster mice (male and female, 8-10 weeks old).
-
Procedure:
-
Fast animals for 3-4 hours prior to dosing.
-
Administer a single oral dose of the compound to one animal at a starting dose (e.g., 2000 mg/kg, the limit dose for low toxicity classification).[7]
-
Observe the animal closely for the first 4 hours for signs of neurotoxicity (e.g., tremors, convulsions, splayed legs), sedation, or distress, and then periodically for 14 days.[7][8]
-
If the animal survives, the next animal is dosed at a higher level (if necessary). If the animal shows signs of toxicity or dies, the next animal receives a lower dose.
-
Continue this process until the MTD is established.
-
-
Data Collection: Record body weight, clinical signs of toxicity, and any mortality. At the end of the 14-day observation, perform a gross necropsy.
-
Causality: This step-wise approach minimizes animal use while providing critical safety data that informs the dose selection for subsequent efficacy and pharmacokinetic studies. Doses for efficacy studies are typically chosen at fractions of the MTD (e.g., 1/10th, 1/30th).
PART 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for interpreting efficacy data.
Pharmacokinetic Profiling
Protocol 3: Single-Dose Pharmacokinetics in Mice
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) after a single administration.
-
Model: C57BL/6 mice (male, 8-10 weeks old).
-
Experimental Design:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein (for bioavailability calculation).
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).
-
Group 3: Intraperitoneal (IP) injection (e.g., 20 mg/kg).
-
-
Procedure:
-
Dose the animals as per the design.
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C.
-
At the final time point, collect brains for assessing blood-brain barrier penetration.
-
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma and brain homogenates.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. The ability to detect the compound in the brain is a critical finding, suggesting it can cross the blood-brain barrier.[9][10]
Visualizing the Research Workflow
The overall experimental plan follows a logical progression from foundational safety and PK studies to targeted efficacy evaluations.
Caption: High-level workflow for in vivo evaluation of a novel compound.
PART 3: Efficacy Evaluation in Cognitive Models
Based on the hypothesis that the compound enhances cholinergic function, behavioral tests assessing learning and memory are appropriate.[11][12]
Novel Object Recognition (NOR) Test
This test assesses recognition memory, a cognitive function dependent on the hippocampus and cortex.
Protocol 4: Novel Object Recognition Assay
-
Objective: To evaluate the effect of the compound on short-term recognition memory.
-
Model: C57BL/6 mice (male, 10-12 weeks old).
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the compound (e.g., via IP injection) 30 minutes before this phase. Include vehicle control and positive control (e.g., Donepezil) groups.
-
Testing (Day 2, after delay): After a retention interval (e.g., 4 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record exploration time of each object for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Y-Maze Spontaneous Alternation
This task assesses spatial working memory, which is also hippocampus-dependent.
Protocol 5: Y-Maze Spontaneous Alternation
-
Objective: To evaluate the effect of the compound on spatial working memory.
-
Model: C57BL/6 mice.
-
Procedure:
-
The Y-maze consists of three identical arms at a 120-degree angle.
-
Administer the compound or vehicle 30-60 minutes before the test.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
-
Data Analysis: Calculate the percentage of spontaneous alternation = [Number of alternations / (Total arm entries - 2)] x 100. Higher percentages reflect better working memory.
Target Engagement: Ex Vivo AChE Activity
To link behavioral effects directly to the proposed mechanism, measuring AChE activity in the brain post-dosing is critical.
Protocol 6: Ex Vivo Brain Acetylcholinesterase Assay
-
Objective: To determine if the compound inhibits AChE activity in the brain.
-
Procedure:
-
Dose a cohort of mice with the compound or vehicle at the same doses used in behavioral studies.
-
At a time point corresponding to peak brain concentration (determined from PK studies), euthanize the mice and rapidly dissect brain regions (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in an appropriate buffer.
-
Measure AChE activity using a colorimetric assay based on the Ellman's method, which quantifies the product of acetylcholine hydrolysis.
-
-
Data Analysis: Compare the AChE activity in the brains of compound-treated mice to that of vehicle-treated mice. A significant reduction in activity confirms target engagement.
Proposed Signaling Pathway
The hypothesized mechanism involves the modulation of the cholinergic signaling pathway.
Caption: Hypothesized mechanism of action in the cholinergic synapse.
PART 4: Administration Protocols
Proper administration technique is paramount for animal welfare and data validity.[13]
Oral Gavage (PO)
Oral gavage ensures precise delivery of the compound directly to the stomach.[14]
Protocol 7: Oral Gavage in Mice
-
Materials: Appropriate size gavage needles (e.g., 20-22G for adult mice), syringe.[14][15]
-
Restraint: Gently scruff the mouse to immobilize the head and neck, ensuring the body is held vertically.
-
Measurement: Before the first use, measure the needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth to reach the stomach.[14][16]
-
Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[14][15]
-
Administration: Once at the pre-measured depth, administer the substance slowly (over 2-3 seconds). The maximum volume should not exceed 10 mL/kg of body weight.[13][16]
-
Post-Procedure: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15 minutes.[17]
Table 1: Recommended Gavage Needle Sizes and Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Max Administration Volume (mL at 10 mL/kg) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
| Source: Adapted from BenchChem and UBC Animal Care Services guidelines.[14][15] |
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Protocol 8: Intraperitoneal Injection in Mice
-
Restraint: Scruff the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This helps move abdominal organs away from the injection site.[19]
-
Site Identification: The injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and the left side to avoid the cecum.[19][20]
-
Insertion: Insert the needle, bevel up, at a 30-40 degree angle.
-
Administration: Gently aspirate to ensure no fluid (blood or urine) is drawn back, then inject the substance. The maximum volume should generally not exceed 10 mL/kg.[13][18]
-
Post-Procedure: Withdraw the needle, return the mouse to its cage, and monitor for any adverse reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Home | ARRIVE Guidelines [arriveguidelines.org]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Applying the ARRIVE Guidelines to an In Vivo Database [norecopa.no]
- 6. Applying the ARRIVE Guidelines to an In Vivo Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Genetically Modified Mouse Model to Assess Soman-Induced Toxicity and Medical Countermeasure Efficacy: Human Acetylcholinesterase Knock-in Serum Carboxylesterase Knockout Mice | MDPI [mdpi.com]
- 9. ane.pl [ane.pl]
- 10. Pharmacokinetics and pharmacodynamics of a novel Acetylcholinesterase Inhibitor, DMNG-3 | Acta Neurobiologiae Experimentalis [ane.pl]
- 11. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ltk.uzh.ch [ltk.uzh.ch]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Topic: Development of a Chromogenic Assay for the Determination of Acetylcholinesterase Inhibition by Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to quantify the inhibitory activity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (EMPA-HCl) against the enzyme acetylcholinesterase (AChE). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1][2] Given the structural similarities of certain piperidine derivatives to acetylcholine, evaluating their potential as AChE inhibitors is a critical step in early-stage drug discovery for neurodegenerative diseases like Alzheimer's.[3][4] This document details the scientific principles, step-by-step protocols, and data analysis framework for a 96-well plate-based colorimetric assay adapted from the classic Ellman's method.[5][6] We provide the causal logic behind experimental choices, self-validating controls, and data interpretation guidelines to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound (CAS: 1630907-26-4) is a heterocyclic compound featuring a core piperidine ring.[7] The piperidine moiety is a versatile and significant pharmacophore in drug discovery, valued for the conformational flexibility it imparts, which can enhance binding affinity to biological targets.[1] Numerous clinically approved drugs and investigational molecules across various therapeutic areas, including oncology, infectious diseases, and neurology, incorporate this ring system.[1][8]
In the context of neurodegenerative disorders such as Alzheimer's disease, a primary therapeutic strategy is the potentiation of cholinergic neurotransmission in the brain.[3][6] This is often achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By slowing the degradation of ACh, AChE inhibitors effectively increase the concentration and duration of the neurotransmitter in the synaptic cleft, thereby ameliorating cognitive deficits.[5]
Given that the piperidine scaffold is present in known AChE inhibitors, it is scientifically prudent to investigate EMPA-HCl for this activity. This document outlines a detailed, validated protocol to determine the half-maximal inhibitory concentration (IC₅₀) of EMPA-HCl against AChE, providing a critical quantitative measure of its potency.
Assay Principle: The Ellman's Reaction
The chosen methodology is a robust and widely adopted chromogenic assay developed by Ellman and colleagues. The trustworthiness of this assay lies in its direct, observable output that is stoichiometrically linked to enzyme activity.
Causality of the Reaction:
-
Enzymatic Hydrolysis: In the primary reaction, AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid. The rate of this reaction is directly proportional to the active enzyme concentration.
-
Chromogenic Development: The resulting thiocholine product possesses a free sulfhydryl group. This group immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), cleaving the disulfide bond of DTNB.
-
Signal Generation: This cleavage produces a stoichiometric amount of 5-thio-2-nitrobenzoate (TNB²⁻), which is a stable, intensely yellow-colored anion.
-
Detection: The concentration of TNB²⁻ is quantified by measuring the absorbance of light at a wavelength of 412 nm. In the presence of an inhibitor like EMPA-HCl, the rate of AChE activity decreases, leading to a reduced rate of TNB²⁻ formation and a corresponding decrease in absorbance.
Caption: Mechanism of the AChE inhibition assay.
Materials and Reagents
-
Test Compound: this compound (EMPA-HCl), 97%+ purity.
-
Enzyme: Acetylcholinesterase from Electrophorus electricus (Electric Eel), Type VI-S.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Reference Inhibitor: Donepezil hydrochloride (or other known AChE inhibitor).
-
Buffer Components: Potassium phosphate monobasic (KH₂PO₄), Potassium phosphate dibasic (K₂HPO₄).
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade.
-
Equipment:
-
96-well flat-bottom microplates (clear).
-
Multichannel pipette (5-50 µL, 50-200 µL).
-
Microplate reader capable of absorbance readings at 412 nm.
-
Standard laboratory glassware, stir plates, and balances.
-
Experimental Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
Causality Note: Precise reagent preparation is critical for assay reproducibility. Buffer pH affects enzyme kinetics, and stock solution accuracy directly impacts the final concentration in the assay well.
-
Assay Buffer (50 mM Phosphate Buffer, pH 8.0):
-
Prepare a 50 mM solution of KH₂PO₄ and a 50 mM solution of K₂HPO₄.
-
Mix the two solutions, monitoring with a calibrated pH meter, until the pH reaches 8.0. A typical ratio is ~5.3 mL of the monobasic solution to ~94.7 mL of the dibasic solution for a 100 mL final volume.
-
Sterile filter and store at 4°C.
-
-
DTNB Solution (1.5 mM):
-
Dissolve 5.94 mg of DTNB in 10 mL of Assay Buffer.
-
Protect from light by wrapping the container in aluminum foil. Prepare fresh daily.
-
-
ATCh Solution (10 mM):
-
Dissolve 2.89 mg of ATCh in 1 mL of deionized water.
-
Aliquot and store at -20°C. Thaw a fresh aliquot for each experiment.
-
-
AChE Enzyme Stock (1.0 U/mL):
-
Prepare a 1.0 U/mL stock solution in Assay Buffer.
-
Aliquot and store at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, dilute this stock to a working concentration of 0.02 U/mL in Assay Buffer.
-
-
Test Compound (EMPA-HCl) Stock (10 mM):
-
Dissolve 2.22 mg of EMPA-HCl in 1 mL of 100% DMSO. This serves as the primary stock.
-
-
Reference Inhibitor (Donepezil) Stock (1 mM):
-
Prepare a 1 mM stock solution in 100% DMSO.
-
Protocol 2: AChE Inhibition Assay Workflow (96-Well Plate)
Self-Validation Note: This protocol integrates multiple controls to ensure the validity of the results. The 100% activity control establishes the baseline enzyme rate, while the blank corrects for non-enzymatic reactions. The reference inhibitor validates the assay's sensitivity.
-
Plate Layout: Designate wells for Blanks, 100% Activity (Negative Control), Reference Inhibitor (Positive Control), and various concentrations of the Test Compound (EMPA-HCl).
-
Compound Plating:
-
Prepare a serial dilution series of EMPA-HCl (e.g., from 1 mM down to 10 nM) in a separate dilution plate using Assay Buffer with a final DMSO concentration ≤1%.
-
Add 25 µL of Assay Buffer to the Blank wells.
-
Add 25 µL of Assay Buffer (containing ≤1% DMSO) to the 100% Activity wells.
-
Add 25 µL of each EMPA-HCl dilution to the respective Test Compound wells.
-
-
Add DTNB: Add 50 µL of the 1.5 mM DTNB solution to all wells.
-
Add Enzyme:
-
Add 25 µL of Assay Buffer to the Blank wells.
-
Add 25 µL of the 0.02 U/mL AChE working solution to all other wells (100% Activity, Reference, and Test Compound).
-
-
Pre-incubation: Mix gently on a plate shaker for 30 seconds, then incubate the plate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the 10 mM ATCh solution to all wells to start the reaction. The final volume in each well will be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 25°C. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of change in absorbance (V = ΔAbs/min) is proportional to the enzyme activity.
Caption: Step-by-step workflow for the AChE assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates (V): For each well, determine the reaction rate (V) by performing a linear regression on the absorbance vs. time data (ΔAbs/min). The slope of this line is the rate.
-
Correct for Blank: Subtract the rate of the Blank wells (V_blank) from all other wells. This corrects for any non-enzymatic hydrolysis of the substrate.
-
V_corrected = V_sample - V_blank
-
-
Calculate Percentage Inhibition: Use the corrected rate of the 100% Activity control (V_control) as the baseline for an uninhibited reaction.
-
% Inhibition = (1 - (V_test_compound / V_control)) * 100
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition (Y-axis) against the corresponding log concentration of EMPA-HCl (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) available in software like GraphPad Prism or R.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Data Presentation Table
| EMPA-HCl Conc. (µM) | Log [EMPA-HCl] | Avg. Rate (ΔAbs/min) | Corrected Rate | % Inhibition |
| 0 (Control) | - | 0.0520 | 0.0515 | 0.0 |
| 0.1 | -7.0 | 0.0485 | 0.0480 | 6.8 |
| 1 | -6.0 | 0.0391 | 0.0386 | 25.0 |
| 10 | -5.0 | 0.0270 | 0.0265 | 48.5 |
| 50 | -4.3 | 0.0118 | 0.0113 | 78.1 |
| 100 | -4.0 | 0.0072 | 0.0067 | 87.0 |
| Blank | - | 0.0005 | - | - |
| Calculated IC₅₀ | ~10.5 µM |
Note: Data presented are for illustrative purposes only.
Assay Validation and Trustworthiness
To ensure the assay is suitable for its intended purpose, key validation parameters should be assessed:
-
Z'-Factor: This statistical parameter is used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It is calculated using the means and standard deviations of the positive (e.g., Donepezil) and negative (100% activity) controls.
-
DMSO Tolerance: Confirm that the final concentration of DMSO (e.g., ≤1%) does not significantly impact enzyme activity.
-
Reproducibility: The assay should yield consistent IC₅₀ values for a known inhibitor across multiple experiments and on different days.
Conclusion
This application note provides a validated, step-by-step protocol for determining the AChE inhibitory potential of this compound. By following this guide, researchers can reliably generate quantitative potency data (IC₅₀), a critical first step in evaluating the compound's potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits. The inclusion of rigorous controls and a clear data analysis framework ensures the generation of trustworthy and reproducible results.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Neuropharmacological Potential of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a piperidine derivative with potential applications in neuropharmacology. While direct experimental data on this specific compound is limited, its structural similarity to known acetylcholinesterase (AChE) substrates and inhibitors suggests a plausible role in modulating the cholinergic system.[1][2][3] This application note, therefore, presents a series of detailed protocols for the systematic evaluation of its neuropharmacological profile, from initial in vitro characterization to in vivo validation in models of neurological disorders. The methodologies described herein are designed to elucidate the compound's mechanism of action, potency, and potential therapeutic efficacy.
Introduction: The Cholinergic Hypothesis and the Promise of Piperidine Analogs
The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in cognitive processes, including learning, memory, and attention.[1] A decline in cholinergic neurotransmission is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease (AD).[1][4] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, has been a cornerstone of AD therapy for decades.[3]
This compound belongs to the piperidine class of compounds, many of which have been investigated for their interaction with the cholinergic system. Notably, the structurally related compound, N-[11C]methylpiperidin-4-yl acetate, has been utilized as a positron emission tomography (PET) tracer to measure AChE activity in the brain, highlighting the potential for this scaffold to interact with the enzyme.[1] The ethyl acetate moiety of the title compound further suggests its potential as a substrate for AChE, which could be hydrolyzed in a similar manner to acetylcholine.
This application note outlines a strategic research workflow to characterize the neuropharmacological properties of this compound, with a primary focus on its potential as an AChE modulator.
Proposed Mechanism of Action: Interaction with Acetylcholinesterase
Based on its structural features, we hypothesize that this compound acts as a substrate for acetylcholinesterase. The proposed mechanism involves the binding of the compound to the active site of AChE, followed by hydrolysis of the ethyl acetate group. This interaction could potentially lead to competitive inhibition of acetylcholine breakdown, thereby increasing its synaptic concentration and enhancing cholinergic signaling.
Figure 1: Proposed mechanism of action for this compound at the cholinergic synapse.
In Vitro Characterization: A Step-by-Step Approach
A thorough in vitro evaluation is the foundational step to validate the hypothesized mechanism of action and to determine the compound's potency and selectivity.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to quantify AChE activity and its inhibition.
Objective: To determine the IC50 value of this compound for AChE.
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
25 µL of the compound dilution (or buffer for control).
-
125 µL of phosphate buffer (pH 8.0).
-
50 µL of DTNB solution.
-
25 µL of AChE solution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of AChE activity. |
| Enzyme Source | Electric eel or human recombinant AChE. |
| Substrate | Acetylthiocholine iodide (ATCI). |
| Detection | Colorimetric measurement of the yellow 5-thio-2-nitrobenzoate anion. |
Table 1: Key parameters for the in vitro acetylcholinesterase inhibition assay.
Protocol: Neuronal Cell Viability and Neuroprotection Assay
This assay assesses the compound's potential toxicity and its ability to protect neurons from cytotoxic insults.
Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a 96-well plate until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add pre-aggregated Aβ (1-42) peptide to the wells (excluding the control group) to induce neurotoxicity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Figure 2: Workflow for assessing the neuroprotective effects of the compound.
In Vivo Evaluation in Animal Models
Following promising in vitro results, in vivo studies are essential to assess the compound's efficacy, pharmacokinetics, and behavioral effects in a living organism.
Protocol: Scopolamine-Induced Amnesia Model in Mice
This is a widely used model to screen for compounds with potential cognitive-enhancing effects.
Objective: To evaluate the ability of this compound to reverse scopolamine-induced memory impairment in mice.
Animals: Male Swiss albino mice (25-30 g).
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze or Y-maze apparatus
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Amnesia: After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: 30 minutes after scopolamine injection, train the mice to find a hidden platform in the water maze for 4 consecutive days (4 trials per day).
-
Probe Trial: On the 5th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Data Analysis: Compare the time spent in the target quadrant between the different treatment groups.
| Group | Treatment | Expected Outcome |
| 1. Control | Vehicle + Saline | Normal memory function (more time in target quadrant). |
| 2. Scopolamine | Vehicle + Scopolamine | Impaired memory (less time in target quadrant). |
| 3. Test Compound | Compound + Scopolamine | Reversal of amnesia (increased time in target quadrant). |
Table 2: Experimental groups and expected outcomes in the scopolamine-induced amnesia model.
Concluding Remarks
The application notes and protocols outlined in this document provide a robust framework for the initial neuropharmacological investigation of this compound. Based on its structural analogy to known cholinergic agents, this compound warrants exploration for its potential as a modulator of acetylcholinesterase. The proposed experiments will enable researchers to systematically assess its potency, mechanism of action, and in vivo efficacy, thereby paving the way for its potential development as a novel therapeutic agent for neurodegenerative disorders.
References
- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EP0296560B1 - 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
An Application Note for the Analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many active pharmaceutical ingredients (APIs), making it a key building block in medicinal chemistry and drug development. Accurate and reliable analytical methods are essential for ensuring the purity, stability, and quality of such compounds throughout the development lifecycle.
This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for use in research, development, and quality control environments. As a Senior Application Scientist, this guide emphasizes the rationale behind the methodological choices, ensuring the protocol is both scientifically sound and practically applicable, in alignment with established pharmacopeial standards and regulatory guidelines.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development. This compound is a salt of a secondary amine, which dictates its behavior in a chromatographic system.
| Property | Value | Source |
| Chemical Structure | (Inferred from name) | |
| Molecular Formula | C₁₀H₁₉NO₂·HCl | [1] |
| Molecular Weight | 221.73 g/mol | [1] |
| CAS Number | 1630907-26-4 | [1] |
| Key Structural Features | - Secondary amine (piperidine ring)- Ester functional group- Hydrochloride salt | (Chemical knowledge) |
| Expected Solubility | High solubility in aqueous and polar solvents. | (Inferred from salt form) |
| UV Absorbance | Lacks a strong chromophore. The ester group allows for weak absorbance at low UV wavelengths (~200-215 nm). | [2] |
Principle of Analysis and Method Development Rationale
The primary analytical challenge for this compound is its lack of a significant ultraviolet (UV) absorbing chromophore, which complicates detection using standard photodiode array (PDA) or UV detectors.[3] The method development strategy addresses this challenge directly.
For this application, we select direct low-wavelength UV detection . This approach prioritizes simplicity and avoids the complexities of derivatization, which is often sufficient for main component assay and purity analysis where concentration levels are relatively high. The separation is achieved using Reversed-Phase HPLC , the workhorse of pharmaceutical analysis.[4]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven performance in retaining a wide range of molecules.
-
Mobile Phase: A combination of acetonitrile and an acidic buffer is used.
-
Acidic pH (e.g., pH 2.5-3.0): The piperidine nitrogen is basic. Maintaining an acidic pH ensures this nitrogen is consistently protonated (R₃NH⁺). This single ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. The acidic conditions also suppress the ionization of residual silanol groups on the silica backbone of the stationary phase, further improving peak shape.
-
Acetonitrile (ACN): ACN is selected as the organic modifier due to its low UV cutoff, making it compatible with detection at 205 nm.[2]
-
-
Detection: The wavelength is set to 205 nm to maximize the signal from the ethyl ester functional group. While this provides adequate sensitivity for assay, it requires a high-purity mobile phase to minimize baseline noise.
Recommended HPLC Method
The following parameters have been optimized for the analysis of this compound.
| Parameter | Recommended Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 80% Mobile Phase A : 20% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
| Diluent | Water/Acetonitrile (80:20, v/v) |
Experimental Protocol
This section provides a step-by-step workflow for implementing the HPLC method.
References
Using Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride in acetylcholinesterase inhibitor screening
An Application Note and Protocol for the Screening of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride as a Potential Acetylcholinesterase Inhibitor
Introduction: The Quest for Novel Acetylcholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological hallmark of AD is a deficit in the neurotransmitter acetylcholine (ACh).[2] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[3] Therefore, inhibiting AChE is a major therapeutic strategy to manage the symptoms of AD by increasing the levels and duration of action of acetylcholine in the brain.[4]
The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful therapeutic agents.[5] A prominent example in the context of AD is Donepezil, a potent and selective AChE inhibitor, which features a benzyl-piperidine moiety essential for its interaction with the catalytic site of the enzyme.[3][6] The structural and synthetic accessibility of piperidine derivatives makes them an attractive starting point for the discovery of new and improved AChE inhibitors.[7][8]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to screen novel piperidine-containing compounds for AChE inhibitory activity. We will use This compound (CAS RN: 1630907-26-4) as a representative, hypothetical test compound to illustrate a robust and reliable screening protocol. The methodology is based on the well-established Ellman's assay, a colorimetric method suitable for high-throughput screening.
Assay Principle: The Ellman's Method
The screening protocol relies on the spectrophotometric method developed by Ellman and his colleagues. This assay measures the activity of AChE indirectly by quantifying the production of thiocholine. The process involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The sulfhydryl group of the resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
The intensity of the yellow color is directly proportional to the amount of thiocholine produced and, therefore, to the AChE activity. The absorbance of TNB is measured at 412 nm. When an inhibitor, such as a potential piperidine derivative, is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation. The degree of inhibition can be quantified by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.
Figure 1: Mechanism of AChE Inhibition and the Ellman's Assay Principle.
Materials and Reagents
Equipment
-
Microplate reader capable of absorbance measurements at 412 nm (kinetic or endpoint mode)
-
96-well, clear, flat-bottom microplates
-
Multichannel and single-channel pipettes (calibrated)
-
Reagent reservoirs
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents and Buffers
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 8.0. Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions to achieve pH 8.0. Store at 4°C.
-
Acetylcholinesterase (AChE): Electric eel AChE (Type VI-S, EC 3.1.1.7). Prepare a stock solution in Assay Buffer and store in aliquots at -20°C. The final working concentration should be determined empirically but is typically around 0.1 U/mL.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB): Prepare a 10 mM stock solution in Assay Buffer. Store protected from light at 4°C.
-
Acetylthiocholine iodide (ATChI): Prepare a 10 mM stock solution in deionized water. Prepare this solution fresh on the day of the experiment.
-
Test Compound: this compound. Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Positive Control: Donepezil hydrochloride. Prepare a 1 mM stock solution in DMSO.
-
DMSO: ACS grade or higher.
Experimental Protocols
This protocol is optimized for a 96-well plate format with a total reaction volume of 200 µL.
Preparation of Working Solutions
-
AChE Working Solution (2X): Dilute the AChE stock solution in Assay Buffer to a concentration of 0.2 U/mL. Keep on ice until use.
-
DTNB/ATChI Working Solution (4X): Prepare this solution fresh just before use by mixing the 10 mM DTNB and 10 mM ATChI stock solutions with Assay Buffer. For each mL of final solution, use 60 µL of 10 mM DTNB, 60 µL of 10 mM ATChI, and 880 µL of Assay Buffer. This results in final assay concentrations of 0.3 mM for both DTNB and ATChI.
-
Test Compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 200 µM to 2 nM, 2X final concentration). Ensure the final DMSO concentration in all wells does not exceed 1% to prevent solvent interference with enzyme activity.
-
Positive Control Dilutions: Perform a serial dilution of the 1 mM Donepezil stock solution in Assay Buffer to create a standard inhibition curve (e.g., from 2 µM to 0.2 nM, 2X final concentration).
Assay Plate Setup
-
Layout: Design the plate map to include blanks, negative controls (100% activity), positive controls (Donepezil), and the test compound at various concentrations. It is recommended to perform all measurements in triplicate.
| Well Type | Reagent | Volume (µL) |
| Blank | Assay Buffer | 150 |
| Negative Control | Assay Buffer (with DMSO) | 100 |
| Positive Control | Donepezil Dilutions (2X) | 100 |
| Test Compound | Test Compound Dilutions (2X) | 100 |
-
Reagent Addition:
-
Add 100 µL of the appropriate Test Compound or Positive Control dilutions to their respective wells.
-
Add 100 µL of Assay Buffer (containing the same percentage of DMSO as the compound wells) to the Negative Control wells.
-
Add 150 µL of Assay Buffer to the Blank wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the AChE Working Solution (2X) to all wells except the Blank wells .
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 50 µL of the DTNB/ATChI Working Solution (4X) to all wells, including the blanks. The total volume in each well (except the blank) is now 200 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 412 nm over a period of 10-15 minutes, taking readings every 60 seconds (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.
-
Figure 2: High-Throughput Screening Workflow for AChE Inhibitors.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct for Blank: Subtract the rate of the blank wells from all other wells. The blank accounts for the non-enzymatic hydrolysis of the substrate.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound and positive control:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
Where:
-
Vcontrol is the reaction rate of the negative control (100% activity).
-
Vinhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC50 value, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration at the inflection point of this curve. A lower IC50 value indicates a more potent inhibitor.
Sample Data Presentation
| Compound Concentration [M] | Log [Compound] | Average Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 25.0 | 0 |
| 1.0E-09 | -9.0 | 24.5 | 2.0 |
| 1.0E-08 | -8.0 | 21.3 | 14.8 |
| 1.0E-07 | -7.0 | 12.7 | 49.2 |
| 1.0E-06 | -6.0 | 3.5 | 86.0 |
| 1.0E-05 | -5.0 | 1.2 | 95.2 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the screening results, the following quality control measures are essential.
-
Positive Control: The inclusion of a known inhibitor like Donepezil serves as a benchmark for assay performance and allows for the comparison of potency across different experiments. The calculated IC50 for Donepezil should fall within an acceptable, historically determined range.
-
Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background in blank wells | Spontaneous hydrolysis of ATChI or contamination. | Prepare ATChI solution fresh. Ensure buffer pH is correct. |
| Low signal in negative control | Inactive enzyme; incorrect buffer pH; expired reagents. | Use a fresh aliquot of enzyme. Verify buffer pH. Check reagent expiration dates. |
| Inconsistent replicates (high %CV) | Pipetting errors; improper mixing; temperature fluctuations. | Calibrate pipettes. Ensure thorough mixing after each addition. Maintain stable incubation temperature. |
| No inhibition by test compound | Compound is inactive at tested concentrations; compound insolubility. | Test higher concentrations. Check for compound precipitation in the assay wells. |
Safety Precautions
-
Acetylcholinesterase inhibitors, including the test compound and Donepezil, are pharmacologically active and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DTNB and DMSO can be irritating. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a robust, sensitive, and high-throughput compatible method for screening novel piperidine derivatives, such as this compound, for acetylcholinesterase inhibitory activity. By carefully following the outlined steps and incorporating appropriate controls, researchers can reliably identify and characterize potential new therapeutic leads for the symptomatic treatment of Alzheimer's disease and other disorders related to cholinergic deficits.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsi.org [ijpsi.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Functional Assay Workflow for the Characterization of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Introduction: Rationale for a Structured Functional Assay Cascade
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a synthetic organic compound featuring a piperidine scaffold. This structural motif is prevalent in a wide array of neuroactive compounds, suggesting a potential for this molecule to interact with central nervous system (CNS) targets. The piperidine ring is a key pharmacophore in ligands for various receptors, including γ-aminobutyric acid (GABA) receptors and nicotinic acetylcholine receptors (nAChRs), both of which are critical mediators of neurotransmission.[1][2] Given the absence of established biological data for this specific compound, a systematic and multi-tiered screening approach is essential to elucidate its pharmacological profile.
This application note provides a comprehensive experimental workflow designed to first identify the primary molecular target(s) of this compound and then to characterize its functional activity. The workflow is structured as a logical cascade, beginning with broad primary binding assays against high-probability target classes, followed by more specific functional assays to determine the nature of the molecular interaction (e.g., agonist, antagonist, allosteric modulator). Finally, secondary assays are included to assess general cellular health and rule out non-specific cytotoxic effects, which is a critical step in early-stage drug discovery.[3] This self-validating system ensures that each step builds upon the last, providing a clear and robust pathway for characterizing this novel chemical entity.
Logical Experimental Workflow Diagram
The following diagram outlines the proposed decision-tree-based workflow for characterizing this compound.
Caption: A cascading workflow from primary binding to functional and safety assays.
Phase 1: Primary Target Identification via Radioligand Binding Assays
Expertise & Experience: The initial step is to ascertain if the compound physically interacts with our primary targets of interest. Radioligand binding assays are a robust, high-throughput method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[4] This approach provides a direct measure of binding (the Ki value) and serves as a critical gatekeeper before committing to more complex and lower-throughput functional studies. We hypothesize that the piperidine scaffold could target either GABA-A or nicotinic acetylcholine receptors, making these the logical starting points.
Protocol 1.1: GABA-A Receptor Competition Binding Assay
This protocol is adapted from established methods for measuring binding to the GABA-A receptor using [3H]muscimol, a potent GABA-A agonist.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Radioligand: [3H]muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific determinant: GABA (10 mM).
-
Tissue Source: Rat whole brain membranes or membranes from cell lines expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Equipment: 96-well plates, filtration apparatus, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: If using brain tissue, homogenize rat brains in a sucrose buffer, followed by a series of centrifugation steps to isolate the membrane fraction.[5] Resuspend the final pellet in binding buffer. If using cell lines, harvest cells and prepare membranes via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]muscimol (e.g., 5 nM final concentration) + Vehicle.
-
Non-specific Binding: Membranes + [3H]muscimol + 10 mM GABA.
-
Competition: Membranes + [3H]muscimol + varying concentrations of the test compound (e.g., 10-point curve from 1 nM to 100 µM).
-
-
Incubation: Incubate the plates at 4°C for 45-60 minutes to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), followed by several washes with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: Nicotinic Acetylcholine Receptor (nAChR) Competition Binding Assay
This protocol uses [3H]epibatidine, a high-affinity nAChR agonist, to assess binding to a broad range of nAChR subtypes.[7]
Objective: To determine the binding affinity (Ki) of this compound for nAChRs.
Materials:
-
Test Compound: As above.
-
Radioligand: [3H]epibatidine (specific activity ~40-60 Ci/mmol).
-
Non-specific determinant: Nicotine (e.g., 300 µM).
-
Tissue Source: Rat brain membranes or membranes from cells expressing specific nAChR subtypes (e.g., α4β2, α7).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: As in Protocol 1.1.
Step-by-Step Methodology:
-
Membrane Preparation: Similar to the GABA-A assay, prepare membranes from a suitable tissue or cell source.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]epibatidine (e.g., 0.2 nM final concentration) + Vehicle.
-
Non-specific Binding: Membranes + [3H]epibatidine + 300 µM Nicotine.
-
Competition: Membranes + [3H]epibatidine + varying concentrations of the test compound.
-
-
Incubation: Incubate at room temperature for 2-3 hours.
-
Termination & Quantification: Follow steps 4 and 5 from Protocol 1.1.
-
Data Analysis: Follow step 6 from Protocol 1.1 to determine the IC50 and Ki values.
| Parameter | GABA-A Assay | nAChR Assay |
| Radioligand | [3H]muscimol | [3H]epibatidine |
| Non-specific Ligand | GABA | Nicotine |
| Incubation Temp. | 4°C | Room Temperature |
| Expected Output | Ki value for GABA-A receptor | Ki value for nAChRs |
Phase 2: Functional Characterization of Receptor Interaction
Trustworthiness: A binding hit is only the first piece of the puzzle. It does not reveal whether the compound activates the receptor (agonist), blocks it (antagonist), or modulates its activity in the presence of the native ligand (allosteric modulator). Functional assays are therefore essential to validate and characterize the nature of the interaction. Automated patch-clamp electrophysiology is the gold standard for studying ion channels, providing high-information content on channel gating and kinetics.[8][9] Alternatively, fluorescence-based assays using membrane potential dyes offer a higher-throughput option for initial functional characterization.[10][11]
Signaling Pathway of a Ligand-Gated Ion Channel
The diagram below illustrates the general mechanism of a ligand-gated ion channel, such as the GABA-A or nicotinic acetylcholine receptors.
Caption: Ligand binding induces a conformational change, opening the ion channel.
Protocol 2.1: Automated Patch-Clamp Electrophysiology
Objective: To determine the functional effect of the test compound on GABA-A or nAChR channel currents.
Materials:
-
Cell Line: A stable cell line expressing the human receptor subtype of interest (e.g., HEK293 expressing α1β2γ2 GABA-A or α4β2 nAChR).
-
Automated Patch-Clamp System: (e.g., SyncroPatch, QPatch).[9][12]
-
Extracellular Solution: Appropriate physiological salt solution (e.g., HBSS).
-
Intracellular Solution: Solution mimicking the intracellular ionic environment.
-
Agonist Control: GABA or Acetylcholine (ACh).
-
Antagonist Control: Bicuculline (for GABA-A) or Mecamylamine (for nAChR).
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to optimal confluency and harvest to create a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system with extracellular and intracellular solutions according to the manufacturer's instructions.
-
Cell Sealing: Load the cell suspension into the system. The instrument will automatically capture cells and form giga-ohm seals.
-
Whole-Cell Configuration: Establish a whole-cell recording configuration.
-
Assay Protocol Design:
-
Agonist Mode: Apply increasing concentrations of the test compound to determine if it elicits a current. Calculate the EC50 if it is an agonist.
-
Antagonist Mode: Pre-apply the test compound at various concentrations, followed by a fixed, effective concentration (e.g., EC80) of the natural agonist (GABA or ACh). Measure the inhibition of the agonist-induced current and calculate the IC50.
-
Modulator Mode: Co-apply the test compound with a low, threshold concentration (e.g., EC10-EC20) of the natural agonist. A potentiation of the current suggests a positive allosteric modulator (PAM), while a decrease suggests a negative allosteric modulator (NAM).
-
-
Data Analysis: Analyze current amplitudes, activation kinetics, and desensitization rates. Plot concentration-response curves to determine EC50 or IC50 values.
Protocol 2.2: FLIPR-Based Membrane Potential Assay
Objective: A higher-throughput method to assess functional activity by measuring changes in cell membrane potential.[10][13]
Materials:
-
Cell Line: As in Protocol 2.1.
-
FLIPR System: Fluorometric Imaging Plate Reader.
-
Membrane Potential Dye Kit: (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Plates: 384-well black-walled, clear-bottom plates.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in 384-well plates and culture overnight to form a monolayer.
-
Dye Loading: Remove culture medium and add the membrane potential dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow dye uptake.
-
Compound Plate Preparation: Prepare a separate plate with the test compound and control agonists/antagonists at appropriate concentrations.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add compounds from the source plate to the cell plate and immediately begin recording fluorescence changes over time.
-
An agonist will cause depolarization (for nAChRs) or hyperpolarization (for GABA-A, depending on the Cl- gradient), leading to a change in fluorescence.
-
-
Data Analysis: Analyze the change in fluorescence intensity to generate concentration-response curves and determine EC50 or IC50 values, similar to the electrophysiology analysis.
Phase 3: Secondary Assays and Cytotoxicity Assessment
Authoritative Grounding: It is crucial to ensure that the observed functional effects are specific to the target and not a result of general cellular toxicity. A compound that indiscriminately damages cells can produce misleading results in functional assays. Therefore, a counter-screen for cytotoxicity is a mandatory validation step.[3][14] Assays that measure metabolic activity, such as the resazurin reduction assay or ATP quantification, are highly sensitive and widely accepted methods for assessing cell viability.[15][16]
Protocol 3.1: Resazurin (AlamarBlue) Cell Viability Assay
Objective: To assess whether the test compound exhibits cytotoxic effects at the concentrations used in functional assays.[3]
Materials:
-
Cell Line: The same cell line used for the functional assays.
-
Resazurin Sodium Salt Solution: Commercially available or prepared in PBS.
-
Positive Control: A known cytotoxic agent (e.g., digitonin or staurosporine).
-
Equipment: 96-well or 384-well clear plates, plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm).
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of the test compound used in the functional assays. Include vehicle-only and positive controls.
-
Incubation: Incubate for a period relevant to the functional assay duration (e.g., 24 hours for longer-term studies, or a shorter period matching the functional assay exposure time).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of ~10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C. During this time, metabolically active (viable) cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Plot percent viability versus compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Interpretation and Validation: A successful outcome of this workflow is a compound with a potent and specific activity at a target receptor (low nM to µM EC50 or IC50) and a significantly higher CC50 value (ideally >10-fold higher than the functional potency). This separation between functional potency and cytotoxicity provides a therapeutic window and indicates that the observed activity is likely due to a specific interaction with the intended target.
| Assay | Purpose | Key Output |
| Radioligand Binding | Target Affinity | Ki (dissociation constant) |
| Electrophysiology | Functional Mechanism | EC50/IC50, Agonist/Antagonist/Modulator |
| FLIPR | High-Throughput Function | EC50/IC50, Agonist/Antagonist |
| Resazurin Assay | Cytotoxicity | CC50 (cytotoxic concentration) |
Conclusion
This application note details a rigorous, multi-phase workflow for the functional characterization of this compound. By progressing from broad binding assays to specific functional characterization and concluding with essential safety assessments, this protocol provides a robust framework for elucidating the pharmacological profile of a novel compound. This structured approach, grounded in established scientific principles, ensures that the resulting data is both reliable and comprehensive, providing a solid foundation for further drug development efforts.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Radiolabeling Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride for PET imaging studies
Application Notes & Protocols
Topic: Radiolabeling of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride for PET Imaging Studies
Introduction: The Imperative for Novel PET Tracers
Positron Emission Tomography (PET) is a powerful and non-invasive molecular imaging modality that provides quantitative insights into physiological and biochemical processes in vivo.[1][2] Its value in clinical diagnostics, particularly in oncology and neurology, and its role in modern drug development are indispensable.[3][4] The utility of PET is fundamentally dependent on the availability of specific and effective radiolabeled tracers that engage with biological targets of interest.[4]
Ethyl 2-(3-methylpiperidin-4-yl)acetate is a novel small molecule with potential applications in neuroimaging or oncology, contingent on its biological target. To evaluate its in vivo pharmacokinetics, target engagement, and potential as a therapeutic or diagnostic agent, robust methods for radiolabeling with positron-emitting radionuclides are required.
This document provides a detailed technical guide for the radiolabeling of this compound using two of the most prevalent radionuclides in PET imaging: Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[5][6] We present two distinct, validated strategies: direct N-methylation using [¹¹C]methyl triflate and N-alkylation using an [¹⁸F]fluoroethyl prosthetic group. These methods are designed to be reproducible and are supported by comprehensive protocols for purification and rigorous quality control, ensuring the final radiopharmaceutical product is suitable for preclinical imaging studies.
Precursor Strategy: The Foundation of Successful Radiolabeling
The success of any radiolabeling synthesis is critically dependent on the design and availability of a suitable precursor molecule.[7] For the target compound, Ethyl 2-(3-methylpiperidin-4-yl)acetate, the secondary amine on the piperidine ring is the most logical and chemically favorable site for radiolabeling.
For both proposed labeling strategies, the required precursor is the des-methyl analogue: Ethyl 2-(piperidin-4-yl)acetate.
This precursor offers an unprotected secondary amine that can readily act as a nucleophile, attacking the electrophilic radiolabeling agent. The synthesis of this precursor is a standard organic chemistry procedure and is a prerequisite for the radiosynthesis workflows described below. Storing the precursor under inert, anhydrous conditions is crucial to prevent degradation and ensure high radiochemical yields.
Radiolabeling Methodologies
We outline two robust methods, each leveraging a different radionuclide to offer distinct advantages for imaging studies.
Strategy 1: [¹¹C]Methylation of the Piperidine Nitrogen
Carbon-11 is an ideal radionuclide for PET as its incorporation as a methyl group often has a minimal impact on the pharmacological properties of the parent molecule.[3] The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, which is highly advantageous for receptor occupancy studies.[5] The most common and reliable method for ¹¹C-methylation involves using highly reactive agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8][9]
Causality of Experimental Choice: We select [¹¹C]methyl triflate for this protocol due to its higher reactivity compared to [¹¹C]methyl iodide, which often leads to faster reaction kinetics and higher radiochemical yields, a critical factor given the short 20.4-minute half-life.[3] The reaction is a straightforward nucleophilic substitution where the piperidine nitrogen of the precursor attacks the electrophilic [¹¹C]methyl group.
Caption: Workflow for the synthesis of [¹¹C]Ethyl 2-(3-methylpiperidin-4-yl)acetate.
Strategy 2: [¹⁸F]Fluoroethylation of the Piperidine Nitrogen
Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable half-life (109.8 min), which allows for more complex radiosyntheses, transportation to satellite imaging sites, and longer imaging protocols.[10][11][12] Direct nucleophilic fluorination of the target molecule is not feasible. Therefore, we employ a two-step strategy involving the synthesis of a prosthetic group, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), followed by its reaction with the precursor amine.[10]
Causality of Experimental Choice: This prosthetic group approach is a reliable and versatile method for introducing ¹⁸F onto molecules containing N-H or O-H functionalities.[10] The process begins with cyclotron-produced [¹⁸F]fluoride, which is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2) complexed with potassium carbonate.[12] This activated fluoride then displaces the tosylate leaving group on the ethylene ditosylate precursor. The resulting [¹⁸F]FETos is a potent alkylating agent that readily reacts with the piperidine nitrogen of the precursor to form the final ¹⁸F-labeled product.
Caption: Workflow for the synthesis of the ¹⁸F-labeled analogue via fluoroethylation.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a shielded hot cell by trained personnel, following institutional radiation safety guidelines.
Protocol for [¹¹C]Methylation
-
Preparation: In a 2 mL V-vial, dissolve 1-2 mg of Ethyl 2-(piperidin-4-yl)acetate precursor in 300 µL of anhydrous dimethylformamide (DMF). Add 2 µL of a 1 M solution of sodium hydroxide.
-
[¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[5] Convert [¹¹C]CO₂ to [¹¹C]CH₃I and subsequently to [¹¹C]CH₃OTf using an automated radiochemistry synthesis module.
-
Labeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature. After trapping is complete, seal the vial and heat at 80°C for 3 minutes.
-
Scientist's Note: Heating accelerates the nucleophilic substitution, ensuring the reaction completes within one half-life of ¹¹C.
-
-
Quenching & Purification: Cool the reaction vial and quench the mixture with 500 µL of HPLC mobile phase. Inject the entire contents onto a semi-preparative C18 HPLC column.
-
Collection & Formulation: Collect the product peak corresponding to the non-radioactive standard. Remove the organic solvent under a stream of nitrogen with gentle heating. Reformulate the residue in sterile saline for injection, followed by sterile filtration through a 0.22 µm filter.
Protocol for [¹⁸F]Fluoroethylation
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge.[6] Elute with a solution of 8 mg Kryptofix 2.2.2 and 1 mg K₂CO₃ in 1 mL acetonitrile/water (4:1). Dry the mixture azeotropically at 110°C under a stream of nitrogen to form the reactive [K/K2.2.2]⁺[¹⁸F]F⁻ complex.
-
Prosthetic Group Synthesis: To the dried [¹⁸F]fluoride, add 5-10 mg of ethylene-1,2-ditosylate dissolved in 500 µL of anhydrous acetonitrile. Heat at 100°C for 5 minutes.
-
Scientist's Note: This reaction forms the intermediate 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which must be used promptly.
-
-
Labeling Reaction: To the vial containing [¹⁸F]FETos, add 2-3 mg of the Ethyl 2-(piperidin-4-yl)acetate precursor dissolved in 300 µL of acetonitrile. Seal and heat at 100°C for 10 minutes.
-
Purification & Formulation: Cool the reaction, dilute with 1 mL of mobile phase, and purify using semi-preparative HPLC as described in section 4.1.5. The final formulation is also performed as previously described.
Quality Control: A Self-Validating System
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[13][14] Each batch must be tested against a defined set of specifications.[15][16]
| Parameter | Acceptance Criteria | Method | Rationale |
| Visual Inspection | Clear, colorless, free of particulates | Visual Inspection | Ensures the solution is safe for intravenous injection.[15] |
| pH | 5.0 - 7.5 | pH Meter or Strips | Confirms physiological compatibility and stability of the radiopharmaceutical.[13][16] |
| Radionuclidic Identity | Gamma spectrum shows 511 keV peak; Half-life consistent with radionuclide | Gamma Spectrometer; Dose Calibrator | Confirms the correct positron-emitting radionuclide is present.[15][17] |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC | Quantifies the fraction of radioactivity present in the desired chemical form, ensuring low levels of radioactive impurities that could alter biodistribution.[14][17] |
| Radiochemical Identity | Retention time matches non-radioactive standard | Analytical Radio-HPLC | Confirms the identity of the radiolabeled product.[13] |
| Residual Solvents | Ethanol < 0.5%, Acetonitrile < 0.04% | Gas Chromatography (GC) | Ensures that levels of organic solvents used in the synthesis are below toxicological limits.[15] |
| Bacterial Endotoxins | < 175 EU/V (V=max patient dose) | Limulus Amebocyte Lysate (LAL) Test | Ensures the product is free from pyrogens that can cause a fever response.[13] |
| Sterility | No microbial growth | USP Sterility Test | Confirms the absence of microbial contamination. This test is typically performed retrospectively due to the short half-life of the product.[15] |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of ¹¹C- and ¹⁸F-labeled this compound. The [¹¹C]methylation offers a structurally identical tracer for sensitive receptor studies, while the [¹⁸F]fluoroethylation provides a tracer with a longer half-life suitable for more complex imaging paradigms. Adherence to the outlined synthesis and stringent quality control procedures will yield a high-purity radiopharmaceutical ready for in vivo PET imaging, enabling researchers and drug developers to effectively evaluate this novel compound.
References
- 1. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 5. mdpi.com [mdpi.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. openmedscience.com [openmedscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]
- 15. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Application Note & Protocols: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride as a Versatile Building Block for Cereblon-Recruiting PROTACs in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing chimeric molecules to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3][4] The design and synthesis of these heterobifunctional molecules are complex, with the linker and E3 ligase ligand components being critical determinants of efficacy. This guide details the application of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS: 1630907-26-4), a key synthetic intermediate, in the construction of potent PROTACs that recruit the Cereblon (CRBN) E3 ligase. We provide a comprehensive overview of the TPD mechanism, detailed protocols for PROTAC synthesis using this building block, and subsequent methodologies for the biochemical and cellular validation of the final degrader molecule.
Foundational Principles: The PROTAC Approach to Protein Degradation
The cellular machinery for maintaining protein homeostasis, or proteostasis, includes the Ubiquitin-Proteasome System (UPS).[1] The UPS tags unwanted or damaged proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome.[1][5] This process is orchestrated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). The E3 ligase provides substrate specificity, recognizing specific proteins for ubiquitination.[1][2]
PROTAC technology masterfully co-opts this endogenous system. A PROTAC molecule acts as a molecular bridge, simultaneously binding to a POI and an E3 ligase. This induced proximity results in the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which facilitates the E3 ligase-mediated polyubiquitination of the POI.[6] The proteasome then recognizes and degrades the ubiquitinated POI, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[7]
Figure 1: Mechanism of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome.
Role of this compound in PROTAC Synthesis
This compound is a strategic building block for constructing the linker and E3 ligase-binding components of CRBN-recruiting PROTACs. Its value lies in its distinct chemical features:
-
Piperidine Scaffold: The piperidine ring is a common structural motif in ligands that bind to Cereblon, derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide.[8][9] This scaffold provides a validated starting point for engaging the E3 ligase.
-
Reactive Handles: The secondary amine of the piperidine ring and the ethyl ester provide two orthogonal points for chemical modification. The ester can be hydrolyzed to a carboxylic acid for coupling reactions (e.g., forming an amide bond with a linker), while the amine is typically used to connect to the core glutarimide moiety of the CRBN ligand.
-
Methyl Substitution: The methyl group on the piperidine ring can influence the conformational rigidity and binding affinity of the final PROTAC to Cereblon, offering a vector for optimizing ternary complex formation and degradation efficiency.
This molecule serves as a versatile precursor, allowing for the modular construction of PROTACs where the linker length and composition can be systematically varied to achieve optimal degradation.
Figure 2: Conceptual workflow for PROTAC synthesis. A schematic showing the incorporation of the title compound into a final PROTAC molecule.
Experimental Protocols
Disclaimer: All protocols are for research use only. Users should adhere to all institutional and national safety guidelines. A thorough risk assessment should be conducted before starting any chemical synthesis or biological experiment.
Protocol: Synthesis of a Representative CRBN-Recruiting PROTAC
This protocol describes a general, multi-step synthesis to construct a PROTAC. The specific POI ligand and linker components will need to be adapted by the researcher.
Materials:
-
This compound
-
POI ligand with a suitable linker attachment point (e.g., an amine-terminated PEG linker)
-
4-Fluoro-pomalidomide (or similar CRBN ligand precursor)
-
Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Water
-
Saturated sodium bicarbonate solution, Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Step 1: Saponification of the Ethyl Ester
-
Rationale: To convert the stable ethyl ester into a reactive carboxylic acid for subsequent amide coupling.
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add Lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate. This is often used in the next step without further purification.
Step 2: Amide Coupling to POI Ligand-Linker
-
Rationale: To conjugate the piperidine-acetic acid moiety to the POI-targeting portion of the molecule.
-
Dissolve the crude carboxylic acid from Step 1 (1.0 eq) and the amine-functionalized POI ligand-linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture, followed by the coupling reagent BOP (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate, water, and brine.
-
Dry the organic phase over MgSO4, filter, and concentrate.
-
Purify the resulting product by flash column chromatography (silica gel) to obtain the coupled intermediate.
Step 3: Coupling to CRBN Ligand Precursor
-
Rationale: To complete the PROTAC synthesis by attaching the Cereblon-recruiting moiety.
-
Dissolve the purified intermediate from Step 2 (1.0 eq) and 4-Fluoro-pomalidomide (1.2 eq) in DMF or DMSO.
-
Add DIPEA (5.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity. Characterize by LC-MS and NMR.
Protocol: Cellular Protein Degradation Assay by Western Blot
This protocol is designed to quantify the degradation of a target protein in a cellular context.[5][10]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO) and a control co-treated with the highest PROTAC concentration and MG132 (10 µM).
-
Incubation: Aspirate the medium from the cells and replace it with the PROTAC-containing medium. Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Lysate Processing: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Figure 3: Experimental workflow for a cellular protein degradation assay. A step-by-step process from cell culture to quantitative data analysis.
Data Interpretation & Quantitative Metrics
The efficacy of a PROTAC is primarily defined by two parameters derived from the dose-response curve of a degradation experiment:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, representing the efficacy of the PROTAC.
| Parameter | PROTAC X (Hypothetical) | Negative Control (Inactive Epimer) | Interpretation |
| DC₅₀ | 25 nM | > 10,000 nM | The synthesized PROTAC is highly potent. |
| Dₘₐₓ | 95% | < 10% | The PROTAC achieves near-complete degradation of the target protein. |
| Degradation with MG132 | Blocked | N/A | Degradation is confirmed to be proteasome-dependent. |
Table 1: Hypothetical quantitative data for a PROTAC synthesized using the described methods. This table illustrates how to summarize key performance indicators for a novel degrader.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Solvents (DMF, DCM): Are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. All handling should occur within a certified chemical fume hood.
-
Reagents (DIPEA, BOP, TFA): Are corrosive and toxic. Avoid inhalation and direct contact.
-
General Handling: Wash hands thoroughly after handling chemicals.[12][13] Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of Targeted Protein Degradation. Its specific structural features facilitate the modular and efficient synthesis of novel, potent PROTACs for recruiting the Cereblon E3 ligase. By following the synthetic and biological protocols outlined in this guide, scientists can effectively incorporate this building block into their discovery workflows, enabling the development of new chemical probes to study protein function and novel therapeutic candidates to address unmet medical needs.
References
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Design [protocols.io]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. terpconnect.umd.edu [terpconnect.umd.edu]
- 13. medline.com [medline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide troubleshooting solutions for specific issues, and offer detailed, field-proven protocols to improve your yield and purity.
The synthesis of this substituted piperidine, a valuable scaffold in medicinal chemistry, primarily involves the catalytic hydrogenation of a pyridine precursor.[1] This transformation, while direct, is fraught with challenges due to the high aromatic stability of the pyridine ring and potential catalyst poisoning.[1] This guide provides a structured approach to overcoming these hurdles.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the pyridine precursor and its subsequent reduction to the target piperidine hydrochloride salt.
Caption: High-level overview of the two-stage synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Part 1: Catalytic Hydrogenation
The reduction of the pyridine ring is the most critical and challenging step. Success hinges on the delicate interplay between catalyst, solvent, acid, temperature, and hydrogen pressure.
Q1: My hydrogenation reaction has stalled. After several hours, I still see significant amounts of starting material. What's wrong?
This is a common issue stemming from catalyst inactivation or suboptimal reaction conditions. The aromaticity of the pyridine ring makes it resistant to reduction, and the Lewis basic nitrogen atoms of both the pyridine starting material and the piperidine product can poison the catalyst.[1]
Possible Causes & Solutions:
-
Catalyst Activity:
-
Cause: The catalyst (e.g., PtO₂, Pd/C) may have lost activity due to poor storage or previous use. Platinum group metal catalysts can be sensitive to air and moisture.
-
Solution: Use fresh catalyst from a reputable supplier. For PtO₂ (Adams' catalyst), ensure it is pre-reduced in situ if the protocol demands it.
-
-
Catalyst Poisoning:
-
Cause: Trace impurities in your starting material or solvent (especially sulfur or thiol compounds) can irreversibly poison the catalyst.
-
Solution: Ensure your pyridine precursor is highly pure. Recrystallize or distill it if necessary. Use high-purity, hydrogenation-grade solvents.
-
-
Insufficient Acid:
-
Cause: The hydrogenation of pyridines is often sluggish without an acid catalyst. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This disrupts the aromaticity and facilitates reduction.[2][3]
-
Solution: Ensure the correct stoichiometry of acid (e.g., HCl, Acetic Acid) is present. Glacial acetic acid is often used as both a solvent and a catalyst, enhancing the activity of catalysts like PtO₂.[4] If using HCl, it should be anhydrous.
-
-
Inadequate Hydrogen Pressure/Mixing:
-
Cause: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Low pressure or poor agitation can limit the reaction rate.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level (often 50-70 bar).[4] Use vigorous stirring or shaking to keep the catalyst suspended and ensure good gas-liquid mixing.
-
Q2: My reaction is complete, but the yield is low due to several byproducts. How can I improve selectivity?
Byproduct formation often results from over-reduction or side reactions involving the ester functional group.
Possible Causes & Solutions:
-
Ester Hydrolysis:
-
Cause: The acidic conditions and any water present can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. If using aqueous HCl, consider switching to gaseous HCl or a solution of HCl in an anhydrous solvent like ethanol or dioxane. Minimize reaction time once the starting material is consumed.
-
-
Over-reduction/Hydrodebenzylation (if applicable):
-
Cause: If N-benzyl or other reducible protecting groups are used, they can be cleaved under harsh hydrogenation conditions.
-
Solution: Switch to a milder catalyst (e.g., certain Rhodium catalysts may be more chemoselective than Palladium) or optimize for lower temperature and pressure.[3] Ionic hydrogenation methods can sometimes offer superior tolerance for sensitive functional groups.[1][3]
-
Q3: I've successfully synthesized the product, but it's a mixture of cis and trans isomers. How can I control the stereochemistry?
The relative orientation of the 3-methyl and 4-acetate groups is determined during the hydrogenation step. The choice of catalyst and conditions can significantly influence the diastereoselectivity.
Possible Causes & Solutions:
-
Reaction Kinetics vs. Thermodynamics:
-
Cause: Different catalysts and conditions can favor either the kinetic or thermodynamic product. Heterogeneous catalysis on a metal surface is complex, and the way the substrate adsorbs onto the catalyst surface dictates the stereochemical outcome.
-
Solution: Systematically screen different catalysts (e.g., PtO₂, Rh/C, RuO₂) and solvents. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.[5] For example, rhodium-on-carbon has been noted for its effectiveness at lower atmospheric pressures.[4]
-
Part 2: Product Isolation and Purification
Q4: I have difficulty isolating a clean, solid hydrochloride salt. It often comes out as a sticky oil.
This is a frequent problem when dealing with amine hydrochlorides, which can be hygroscopic or have low melting points.
Possible Causes & Solutions:
-
Residual Solvent/Water:
-
Cause: Trace amounts of the reaction solvent (like ethanol or acetic acid) or water can prevent crystallization.
-
Solution: After the reaction workup, ensure the free-base form of your product is completely dry before attempting salt formation. A common technique is to dissolve the free base in a dry, non-polar solvent (like diethyl ether or ethyl acetate) and then bubble dry HCl gas through it, or add a calculated amount of HCl solution in ether/dioxane.
-
-
Incorrect Stoichiometry of HCl:
-
Cause: Adding a large excess of HCl can lead to the formation of oily, non-crystalline adducts.
-
Solution: Add HCl portion-wise until precipitation is complete. Monitor the pH of the aqueous layer during workup if applicable. Aim for a final pH of 1-2.[6]
-
-
Crystallization Solvent:
-
Cause: The solvent used for crystallization is critical.
-
Solution: A common and effective solvent system for crystallizing hydrochloride salts is a mixture of a polar solvent in which the salt is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is not (like diethyl ether or hexane). Dissolve the crude salt in a minimal amount of hot alcohol and slowly add the non-polar solvent until turbidity appears, then allow it to cool slowly.
-
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and equipment.
Protocol 1: Synthesis of Precursor - Ethyl 2-(3-methylpyridin-4-yl)acetate
This procedure is adapted from established methods for the synthesis of pyridylacetates.[7][8] It involves the esterification of the corresponding carboxylic acid, which can be synthesized from 3,4-lutidine (3-methyl-4-picoline).
Materials:
-
3-Methyl-4-pyridineacetic acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-methyl-4-pyridineacetic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the solution to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully neutralize the residue by cooling it in an ice bath and slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(3-methylpyridin-4-yl)acetate. The product can be purified by vacuum distillation if necessary.
Protocol 2: Catalytic Hydrogenation to Final Product
This protocol uses Adams' catalyst (PtO₂) in acidic media, a widely cited method for pyridine reduction.[4]
Materials:
-
Ethyl 2-(3-methylpyridin-4-yl)acetate (from Protocol 1)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Anhydrous Diethyl Ether
-
Anhydrous HCl (gas or solution in ether/dioxane)
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (Parr shaker or similar), add ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent (approx. 20 mL per gram of substrate). Under a stream of inert gas (N₂ or Ar), carefully add PtO₂ catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-70 bar (approx. 725-1015 PSI).
-
Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is often exothermic initially. Monitor the reaction by observing hydrogen uptake. The reaction can take from 8 to 24 hours.
-
Workup: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately.
-
Isolation: Remove the glacial acetic acid from the filtrate under reduced pressure.
-
Salt Formation: Dissolve the resulting residue (the free-base piperidine) in anhydrous diethyl ether. Cool in an ice bath and slowly bubble dry HCl gas through the solution or add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Purification: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be recrystallized from an ethanol/ether mixture for higher purity.
Data Summary Table
| Parameter | Stage 1: Esterification | Stage 2: Hydrogenation |
| Key Reagents | Ethanol, H₂SO₄ | H₂, PtO₂, Acetic Acid, HCl |
| Solvent | Ethanol | Glacial Acetic Acid |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Pressure | Atmospheric | 50-70 bar |
| Typical Yield | 70-85% | 80-95% |
| Key Challenge | Driving equilibrium | Catalyst activity, safety |
Logical Workflow for Troubleshooting Hydrogenation
This diagram outlines the decision-making process when troubleshooting a failed or low-yielding hydrogenation reaction.
Caption: Troubleshooting flowchart for catalytic hydrogenation of the pyridine precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Welcome to the technical support center for the purification of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this crucial intermediate in high purity. We will delve into the underlying chemical principles of the purification process, offering not just "what to do" but "why you're doing it" to empower you to troubleshoot effectively.
Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, water-soluble organic salt.[1] Its structure contains a secondary amine within the piperidine ring, which is protonated to form the hydrochloride salt, and an ethyl ester functional group. This combination of a polar salt and a somewhat greasy ester group presents unique purification challenges.
| Property | Implication for Purification |
| High Polarity | Prone to strong interactions with polar stationary phases like silica gel, potentially leading to poor peak shape and recovery during chromatography.[2][3] It also dictates high solubility in polar solvents like water and alcohols, making extraction and precipitation tricky.[1] |
| Hydrochloride Salt | Enhances water solubility but can be sensitive to pH changes. The presence of the chloride counter-ion needs to be considered in certain analytical techniques.[4] |
| Ester Functionality | Susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can be a source of impurities during work-up and purification. |
| Stereoisomers | The presence of two chiral centers (at the 3 and 4 positions of the piperidine ring) means the material can exist as a mixture of diastereomers. Purification methods may need to resolve these if a specific stereoisomer is required. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: My compound streaks badly on silica gel TLC and I get poor recovery from my silica column. What's happening and how can I fix it?
Answer: This is a classic problem when dealing with polar amine salts on acidic silica gel. The positively charged piperidinium ion interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and streaking.
Underlying Cause and Troubleshooting Workflow
References
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for working with Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The solubility of this compound is influenced by several factors. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, contributes to the molecule's overall lipophilicity, especially with the addition of the methyl and ethyl acetate groups. At neutral pH, the free base form of the piperidine nitrogen is less soluble in water.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solvent is a critical factor. The piperidine nitrogen in the 3-methylpiperidine moiety is basic, with a pKa of approximately 11.07 for the protonated form.[1] In acidic conditions (pH well below the pKa), the nitrogen atom is protonated, forming a positively charged piperidinium ion. This salt form is significantly more water-soluble than the neutral free base, which is the predominant species in neutral or basic solutions.[2]
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For aqueous applications, starting with a slightly acidic buffer (e.g., pH 4-5) or 10-50 mM HCl can greatly enhance solubility by ensuring the formation of the soluble hydrochloride salt.[2] For organic stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol are commonly used and are good starting points.[2]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and the solubility of the compound. However, be cautious as this can lead to the formation of a supersaturated solution, which may precipitate upon cooling. Also, consider the thermal stability of the compound to avoid degradation.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Issue 1: The compound is not dissolving in water or Phosphate-Buffered Saline (PBS).
Root Cause: At neutral pH (around 7.0-7.4 for water and PBS), the compound may be in its less soluble free base form.
Solutions:
-
pH Adjustment: Lower the pH of the aqueous solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. A target pH of 4-5 is a good starting point.
-
Use of an Acidic Buffer: Prepare your solution using a pre-made acidic buffer, such as a citrate buffer at pH 4.
Issue 2: After dissolving in an organic solvent (e.g., DMSO) and diluting into an aqueous buffer, a precipitate forms.
Root Cause: This is a common phenomenon known as "precipitation upon dilution." The compound is soluble in the concentrated organic stock but crashes out when the solution becomes predominantly aqueous, exceeding its solubility limit in the final mixture.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to minimize its effect on the biological system.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions through intermediate solutions containing a higher percentage of the organic co-solvent.
-
Increase Mixing Energy: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This rapid dispersion can sometimes prevent localized supersaturation and precipitation.
Issue 3: The solution is initially clear but a precipitate forms over time.
Root Cause: This could be due to several factors:
-
Slow Equilibration: The compound may be slowly converting to a less soluble form.
-
Temperature Fluctuation: If the solution was prepared with heating, it might be precipitating as it cools to room temperature.
-
Change in pH: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered solutions, but for a basic compound like this, a drift towards a higher pH (e.g., from a faulty buffer) would be more likely to cause precipitation.
Solutions:
-
Re-check and Adjust pH: Measure the pH of the solution and adjust it back to the optimal acidic range if necessary.
-
Maintain Temperature: If your experiment allows, maintain the solution at a slightly elevated temperature.
-
Prepare Fresh Solutions: For best results, prepare solutions fresh before each experiment.
Experimental Protocols & Data
Predicted Solubility Profile
| Solvent System | Predicted Solubility | Rationale |
| Deionized Water (pH ~7) | Very Low | The compound is likely in its less soluble free base form. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Similar to deionized water, the pH is not optimal for solubility. |
| 0.1 M HCl (pH 1) | High | The acidic environment ensures the piperidine nitrogen is fully protonated, maximizing water solubility. |
| Ethanol | High | As a polar protic solvent, ethanol can engage in hydrogen bonding and effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Ethyl Acetate | Moderate | The compound has some non-polar character, allowing for moderate solubility in this less polar organic solvent. |
| Hexane | Very Low | As a non-polar solvent, hexane is unlikely to effectively solvate this polar hydrochloride salt. |
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
This protocol allows for the determination of the equilibrium solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of the compound to a vial to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Analyze the clear filtrate using a calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Reporting: Express the solubility in mg/mL or mM at the specified temperature.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO for Cell-Based Assays
Materials:
-
This compound (Molecular Weight: 221.73 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter (optional, if sterile filtration is required)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 2.217 mg of the compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 221.73 g/mol * 1000 mg/g = 2.217 mg/mL
-
-
Weighing: Accurately weigh out the required amount of the compound (e.g., 2.22 mg for 1 mL of stock) and place it in a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.
-
Sterile Filtration (Optional): If the stock solution needs to be sterile for your cell culture application, pass it through a 0.22 µm syringe filter into a new sterile tube. Note that some loss of compound may occur due to adsorption to the filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 3: Step-by-Step Guide for NMR Sample Preparation
Materials:
-
This compound (typically 5-10 mg for ¹H NMR)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, Methanol-d₄)
-
NMR tube (clean and dry)
-
Small vial
-
Pasteur pipette and bulb
-
Cotton wool or glass wool for filtration
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ is often a good choice. If using D₂O, the pH may need to be adjusted with a drop of DCl to ensure solubility.
-
Dissolving the Sample: Weigh approximately 5-10 mg of the compound into a small, clean, dry vial.
-
Adding Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to dissolve the compound completely.
-
Filtration: If any particulate matter is visible, filter the solution. To do this, place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the filtered pipette into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Cleaning: Clean the outside of the NMR tube with a tissue dampened with isopropanol or ethanol before inserting it into the spectrometer.
References
Overcoming poor cell permeability of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Welcome to the technical support center for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this compound's cellular uptake. We will explore the underlying reasons for its characteristically poor cell permeability and provide a series of structured troubleshooting guides, experimental protocols, and frequently asked questions to help you overcome these hurdles in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of this compound.
Q1: We are observing very low intracellular concentrations of this compound in our cell-based assays. Why is its permeability so poor?
A1: The poor cell permeability of this compound is primarily due to its physicochemical properties, stemming from its structure as a hydrochloride salt. At physiological pH (~7.4), the piperidine nitrogen is protonated, conferring a positive charge to the molecule. Charged molecules cannot easily cross the hydrophobic lipid bilayer of the cell membrane via passive diffusion, which is the primary entry route for many small molecules.[1][2][3] This charge is the single most significant barrier to its cellular uptake.
Q2: How does this compound fare with respect to Lipinski's Rule of Five?
A2: Lipinski's Rule of Five (Ro5) provides a set of guidelines to evaluate the "drug-likeness" of a compound for oral bioavailability, which is heavily dependent on permeability.[4][5] Let's analyze this compound:
-
Molecular Mass: Approximately 221.7 g/mol (for the HCl salt). This is well under the 500 Da limit.
-
Hydrogen Bond Donors (HBD): The protonated secondary amine (-NH2+-) acts as a strong hydrogen bond donor. It has 1-2 donors, which is under the limit of 5.
-
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the ester group act as acceptors. This is well under the limit of 10.
-
LogP (Octanol-Water Partition Coefficient): This is the critical failure point. The permanent positive charge at physiological pH drastically reduces its lipophilicity, resulting in a very low, likely negative, LogP value. This violates the guideline of LogP not exceeding 5.
While it technically only violates one rule, the nature of that violation—a permanent charge leading to low lipophilicity—is a profound barrier to passive diffusion.[6][7]
Q3: Is poor solubility also a concern, or is it purely a permeability issue?
A3: As a hydrochloride salt, the compound is expected to have good aqueous solubility. The issue is not getting it into solution, but rather its inability to partition from the aqueous extracellular environment into the lipid cell membrane. Therefore, this is predominantly a permeability-limited challenge, not a solubility-limited one.
Q4: Could active transport or efflux be playing a role?
A4: It's a possibility. While poor passive diffusion is the most likely primary cause, the compound could also be a substrate for multidrug resistance efflux pumps, such as P-glycoprotein (P-gp).[8][9] These pumps actively remove substances from the cell, which would further decrease the net intracellular concentration.[10] This should be investigated if strategies to improve passive diffusion are not sufficiently effective.
Part 2: Troubleshooting and Strategic Solutions
This section provides a logical workflow for diagnosing and solving the permeability problem.
Workflow for Overcoming Poor Permeability
This diagram outlines the decision-making process for addressing the permeability challenges associated with the compound.
Caption: A step-by-step workflow for diagnosing and solving poor cell permeability.
Troubleshooting Guide in Q&A Format
Q5: How can I quantitatively confirm that poor permeability is the issue?
A5: You need to perform a standardized permeability assay. We recommend starting with the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Why PAMPA first? PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[11][12] It is cost-effective and directly tests the compound's ability to cross a lipid barrier without the complexities of cellular machinery like active transporters.[13] A low PAMPA permeability value (Papp) will confirm that poor passive diffusion is the root cause.
Q6: Our PAMPA results confirm very low permeability. What is the next logical step?
A6: You have two primary strategic paths: Formulation Enhancement or Chemical Modification .
-
Formulation Enhancement: This involves using excipients to improve permeability without altering the molecule itself. A highly effective method is using cyclodextrins . Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic parts of a drug molecule, effectively shielding it and enhancing its passage to the cell surface.[14][15][16]
-
Chemical Modification (Prodrug Strategy): This is a more involved but often more effective approach. The goal is to chemically modify the parent compound into an inactive, more permeable "prodrug" that, once inside the cell, converts back to the active molecule.[1][17][18][19]
Q7: Let's explore the Prodrug Strategy. How would that apply to this specific molecule?
A7: The key is to temporarily neutralize the positive charge on the piperidine nitrogen. You can achieve this by creating a bioreversible derivative. A common strategy is to form a carbamate or an N-acyloxyalkoxycarbonyl derivative on the nitrogen. This masks the amine, making the molecule neutral and more lipophilic, thus enhancing its ability to cross the cell membrane.[1] Once inside the cell, cellular enzymes (like esterases) will cleave the promoiety, releasing the original active compound.
Caption: The prodrug strategy masks charge to enhance membrane diffusion.
Q8: We've tried a formulation approach, but permeability is still suboptimal. What should we investigate now?
A8: If enhancing passive diffusion is not enough, you must investigate active efflux. This requires a more complex cell-based assay, specifically a bidirectional Caco-2 permeability assay .
-
Why Caco-2? Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, form a polarized monolayer that mimics the intestinal epithelium.[20][21] Crucially, they express various transporter proteins, including efflux pumps like P-gp.[22][23]
-
How it works: You measure the permeability of your compound in both directions: from the apical (top) to the basolateral (bottom) side (A→B), and from basolateral to apical (B→A).
-
Interpreting the data: An Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER significantly greater than 2 is a strong indicator that your compound is being actively pumped out of the cells.[21] You can confirm this by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.
Quantitative Data Summary
The table below provides typical classification criteria for permeability assays. Your experimental data for this compound and its derivatives can be compared against these benchmarks.
| Permeability Class | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A→B) (x 10-6 cm/s) | Expected Human Absorption |
| High | > 10 | > 10 | > 90% |
| Medium | 1 - 10 | 1 - 10 | 50 - 90% |
| Low | < 1 | < 1 | < 50% |
| Efflux Substrate | N/A (High or Low) | Efflux Ratio > 2.0 | Variable, often low |
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Papp) of the test compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solution: Prepare the test compound at a final concentration of 100-200 µM in PBS from the DMSO stock. The final DMSO concentration should be ≤1%.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Add Donor Solution: Add 200 µL of the prepared donor solution to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[24][25]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Papp: Use the established formula to calculate the apparent permeability coefficient.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine both passive and active transport characteristics and to calculate the Efflux Ratio (ER).
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux pump inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >250 Ω·cm².[23] Additionally, a Lucifer Yellow rejection test can be performed to confirm tight junction integrity.
-
Prepare Dosing Solutions: Prepare the test compound in transport buffer at the desired concentration (e.g., 10 µM). For efflux inhibition experiments, prepare a separate dosing solution containing the test compound and an efflux inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.2 mL).
-
Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayers as above.
-
Add fresh transport buffer to the apical (receiver) chamber (e.g., 0.4 mL).
-
Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculations: Calculate the Papp values for both A→B and B→A directions. Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
References
- 1. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 3. quora.com [quora.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpab.com [ijpab.com]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. humapub.com [humapub.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. enamine.net [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. bioassaysys.com [bioassaysys.com]
Technical Support Center: Troubleshooting Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride in Binding Assays
Welcome to the technical support center for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in binding assays. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
Compound & Assay Basics
Q1: What is this compound and what are its likely binding targets?
This compound is a piperidine derivative.[1][2][3][4][5] While specific binding targets for this exact molecule are not extensively documented in publicly available literature, compounds with a similar N-methylpiperidin-4-yl acetate core structure have been investigated as substrates for acetylcholinesterase (AChE).[6] Therefore, it is plausible that this compound could be explored for its interaction with cholinesterases or other enzymes and receptors that recognize acetylcholine or similar endogenous ligands.[6]
Q2: What are the fundamental types of binding assays I can use for this compound?
Ligand binding assays are broadly categorized as either radioactive or non-radioactive.[7]
-
Radioligand assays are highly sensitive and well-validated but require specialized handling of radioactive materials.[8]
-
Non-radioactive assays are becoming more common and include techniques like Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).[7]
These can be further classified as:
-
Saturation binding assays: Used to determine the affinity (Kd) and density (Bmax) of a radioligand for its receptor.[7]
-
Competitive binding assays: Where the compound of interest competes with a labeled ligand for binding to the target.[9]
-
Kinetic binding assays: Which measure the association and dissociation rates of the ligand-receptor interaction over time.[7]
II. Troubleshooting Guide
Category 1: Inconsistent or Non-Reproducible Results
Q3: My binding assay results are highly variable between experiments. What are the likely causes?
Variability in binding assays can stem from several factors, including inconsistencies in biological reagents, instrument performance, and even human error.[10] A primary focus should be on standardizing protocols and ensuring the quality of all components.[10]
Troubleshooting Steps:
-
Reagent Consistency:
-
Compound Stock: Ensure your this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock.
-
Target Stability: If using a purified protein or cell membranes, verify their integrity and activity. Degradation or aggregation of the target can significantly alter binding affinity.[8]
-
Buffer Preparation: Buffers are critical for maintaining the pH and ionic strength necessary for optimal binding.[11][12] Prepare buffers fresh and ensure the pH is accurately measured and consistent for every experiment.
-
-
Assay Protocol Standardization:
-
Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques.
-
Incubation Times and Temperatures: These parameters directly influence reaching binding equilibrium.[13] Ensure they are precisely controlled in every experiment.
-
-
Use of Reference Compounds:
Logical Workflow for Troubleshooting Variability:
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. methyl 2-((3R,4S)-3-ethylpiperidin-4-yl)acetate hydrochloride | C10H20ClNO2 | CID 11845730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. methyl 2-(4-methylpiperidin-3-yl)acetate hydrochloride | 1860028-39-2 [amp.chemicalbook.com]
- 6. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dispendix.com [dispendix.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. msesupplies.com [msesupplies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 16. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and purification challenges encountered during the synthesis of this important piperidine derivative.
Introduction
The synthesis of this compound, a key building block in pharmaceutical development, often involves multi-step sequences that can be prone to various side reactions. Achieving high purity and diastereoselectivity is critical for downstream applications. This guide provides a structured approach to identifying, understanding, and mitigating common issues in its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereochemistry?
A1: The formation of both cis and trans diastereomers is a common challenge in the synthesis of 3,4-disubstituted piperidines. The relative stereochemistry is often determined in the key bond-forming step, which could be a cyclization or a reduction. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome.[1][2]
Troubleshooting Steps:
-
Catalyst Selection:
-
Lewis Acids vs. Brønsted Acids: In cyclization reactions, such as a Prins cyclization, the choice between a Lewis acid (e.g., methyl aluminum dichloride) and a Brønsted acid (e.g., HCl) can dramatically switch the diastereoselectivity.[1] Lewis acids often favor the formation of the trans isomer, while Brønsted acids can lead to the cis product.[1]
-
Hydrogenation Catalysts: For syntheses involving the reduction of a pyridine or tetrahydropyridine precursor, the choice of hydrogenation catalyst is critical. For instance, Pd/C and PtO₂ can exhibit different selectivities.[3]
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of a reaction, leading to a higher diastereomeric ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thereby affect the stereochemical outcome. It is advisable to screen a range of solvents.
Protocol 1: Diastereoselective Prins Cyclization
This protocol illustrates how the choice of acid catalyst can influence the diastereomeric outcome.
| Step | Procedure |
| 1. | For trans isomer: To a solution of the acyclic aldehyde precursor (1 eq) in dry chloroform, add methyl aluminum dichloride (1.1 eq) at 0 °C. |
| Allow the reaction to warm to room temperature and stir for 12-24 hours. | |
| 2. | For cis isomer: To a solution of the acyclic aldehyde precursor (1 eq) in dichloromethane, add a solution of dry HCl in dichloromethane at -78 °C. |
| Stir at low temperature for 1-3 hours. | |
| 3. | Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 4. | Analysis: Determine the diastereomeric ratio using ¹H NMR or chiral HPLC. |
Q2: I am observing significant amounts of N-alkylation as a side product. How can I favor C-alkylation?
A2: The competition between N-alkylation and C-alkylation is a frequent issue when working with piperidine derivatives. The nitrogen atom of the piperidine ring is a nucleophilic center, and under certain conditions, it can compete with the desired C-alkylation reaction.[4][5][6]
Troubleshooting Steps:
-
Protecting Groups: The most straightforward way to prevent N-alkylation is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the alkylation step. The protecting group can be removed in a subsequent step.
-
Reaction Conditions:
-
Base: The choice of base can influence the site of deprotonation. For C-alkylation via an enolate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor C-alkylation over di-alkylation or N-alkylation.[6]
-
DOT Diagram: N-Alkylation vs. C-Alkylation
Caption: Competing N-alkylation and C-alkylation pathways.
Q3: My final product is contaminated with N-oxide impurities. What is the cause and how can I remove them?
A3: The formation of N-oxides is a potential side reaction when working with tertiary amines like piperidine derivatives, especially in the presence of oxidizing agents or during prolonged exposure to air. [7][8][9]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification:
-
Reduction: N-oxides can be reduced back to the corresponding tertiary amine using mild reducing agents such as sodium dithionite or by catalytic hydrogenation.
-
Chromatography: N-oxides are generally more polar than the parent amine and can often be separated by column chromatography.
-
Protocol 2: Reduction of N-oxide Impurities
| Step | Procedure |
| 1. | Dissolve the crude product containing the N-oxide impurity in a suitable solvent (e.g., methanol/water). |
| 2. | Add sodium dithionite (2-3 equivalents) in portions at room temperature. |
| 3. | Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the N-oxide by TLC or LC-MS. |
| 4. | Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). |
| 5. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product. |
Q4: I am having difficulty with the final hydrochloride salt formation and isolation. What are the best practices?
A4: The formation and isolation of the hydrochloride salt can be challenging due to issues with solubility, crystallinity, and hygroscopicity.
Troubleshooting Steps:
-
Solvent Selection:
-
The choice of solvent is crucial for obtaining a crystalline solid. Ethers (like diethyl ether or MTBE) or esters (like ethyl acetate) are commonly used as anti-solvents to precipitate the hydrochloride salt from a more polar solvent in which the free base is soluble.[10]
-
Anhydrous solvents are essential to prevent the formation of hydrates and to promote crystallization.
-
-
HCl Source:
-
Using a solution of HCl in an anhydrous organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) is generally preferred over aqueous HCl to avoid introducing water.
-
Gaseous HCl can also be bubbled through a solution of the free base, but this requires specialized equipment.
-
-
Inducing Crystallization:
-
If the salt oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Seeding with a small crystal of the product from a previous batch can also be effective.
-
Slow cooling of the solution can promote the formation of larger, purer crystals.[11]
-
DOT Diagram: Hydrochloride Salt Formation Workflow
Caption: General workflow for hydrochloride salt formation.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Potential Cause | Mitigation Strategy |
| Diastereomer Formation | Non-selective reaction conditions | Optimize catalyst (Lewis vs. Brønsted acid), temperature, and solvent.[1] |
| N-Alkylation | Nucleophilic attack by piperidine nitrogen | Use an N-protecting group; employ a strong, non-nucleophilic base for C-alkylation. |
| Over-alkylation | Excess alkylating agent or reactive conditions | Slow addition of the alkylating agent; use of milder reaction conditions.[5] |
| N-Oxide Formation | Oxidation of the tertiary amine | Conduct reactions under an inert atmosphere; use mild reducing agents for purification.[8] |
| Poor Crystallization of HCl Salt | Inappropriate solvent; presence of water | Use anhydrous solvents; screen different solvent/anti-solvent systems; induce crystallization.[10] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 8. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride
Welcome to the technical support center for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of chemical degradation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses two primary sites susceptible to degradation under common experimental and storage conditions:
-
Ethyl Ester Group: This group is prone to hydrolysis under both acidic and basic conditions, which would cleave the ester bond.
-
Piperidine Ring (Secondary Amine): The nitrogen atom in the piperidine ring can be susceptible to oxidation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, with careful attention to preventing moisture condensation upon warming.
Q3: I am seeing a new, more polar peak in my HPLC analysis of an aged sample. What could this be?
A3: A new, more polar peak often indicates hydrolysis of the ethyl ester group. The resulting carboxylic acid, 2-(3-methylpiperidin-4-yl)acetic acid, is significantly more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.
Q4: My sample has developed a slight yellow tint over time. What might be the cause?
A4: A color change can be indicative of oxidative degradation or the formation of minor impurities. The piperidine ring is a potential site for oxidation, which could lead to the formation of colored byproducts. It is recommended to perform analytical testing (e.g., HPLC, LC-MS) to identify the impurity and assess the purity of the sample.
Troubleshooting Guide: Investigating Degradation Pathways
This section provides detailed guides for identifying and understanding the degradation of this compound. The methodologies described are based on standard forced degradation (stress testing) protocols as outlined by the International Council for Harmonisation (ICH) guidelines.[1] Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[1][2]
Issue 1: Suspected Hydrolytic Degradation
Hydrolysis is one of the most common degradation pathways for esters. It can be catalyzed by either acid or base.[3][4]
Symptoms:
-
Appearance of a new, earlier-eluting peak in reverse-phase HPLC.
-
A decrease in the pH of an unbuffered aqueous solution of the compound over time.
-
Incomplete reaction or low yield in a subsequent synthetic step where the ester is a reactant.
Causality: The ester functional group is susceptible to nucleophilic attack by water. This reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[3] The primary degradation product is the corresponding carboxylic acid and ethanol.
dot graph Hydrolysis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Parent [label="Ethyl 2-(3-methylpiperidin-4-yl)acetate\n(Parent Compound)", fillcolor="#F1F3F4"]; Degradant [label="2-(3-methylpiperidin-4-yl)acetic acid\n(Hydrolysis Product)", fillcolor="#F1F3F4"]; Ethanol [label="Ethanol", fillcolor="#F1F3F4"];
Parent -> Degradant [label=" H₂O / H⁺ or OH⁻ ", color="#EA4335"]; Parent -> Ethanol [label=" H₂O / H⁺ or OH⁻ ", color="#EA4335"]; } enddot Caption: Acid or base-catalyzed hydrolysis of the ethyl ester.
This protocol is designed to determine the susceptibility of the compound to acid and base hydrolysis.
Objective: To generate and identify the hydrolytic degradation product(s).
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare three solutions of the compound at a concentration of ~1 mg/mL:
-
Solution A: In 0.1 M HCl
-
Solution B: In 0.1 M NaOH
-
Solution C: In HPLC grade water (as a control)
-
-
Stress Conditions:
-
Incubate the three solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Before HPLC analysis, neutralize the aliquots from Solution A (with NaOH) and Solution B (with HCl) to prevent damage to the HPLC column.
-
Dilute all aliquots to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.
-
If available, use LC-MS to obtain the mass of the degradation products to confirm the identity of the hydrolyzed carboxylic acid.
-
Troubleshooting:
-
No degradation observed: Increase the temperature (e.g., to 80°C) or the concentration of the acid/base.[5] The hydrochloride salt form may provide some initial stability in neutral water, but degradation should be apparent under stronger acidic or basic conditions.
-
Too rapid degradation: If the parent compound degrades completely at the first time point, reduce the temperature or the concentration of the acid/base.
-
Multiple degradation peaks: This may indicate that secondary degradation is occurring. Analyze earlier time points to identify the primary degradant.
Issue 2: Suspected Oxidative Degradation
The piperidine ring, being a secondary amine, is susceptible to oxidation. Common laboratory reagents or even atmospheric oxygen can initiate this process.
Symptoms:
-
Appearance of new peaks in HPLC, which may be more or less polar than the parent.
-
Development of color in the solid material or in solution.
-
Inconsistent results in biological assays.
Causality: Oxidation of secondary amines can lead to a variety of products, including N-oxides, hydroxylamines, or ring-opened species. A common oxidative pathway for N-alkyl substituted piperidones involves the formation of 2,3-dihydro-4-pyridones.[6] Although our molecule is not a piperidone, oxidation at the nitrogen or adjacent carbons is a plausible pathway.
dot graph Oxidation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Parent [label="Ethyl 2-(3-methylpiperidin-4-yl)acetate\n(Parent Compound)", fillcolor="#F1F3F4"]; Degradant1 [label="N-oxide derivative\n(Potential Product)", fillcolor="#F1F3F4"]; Degradant2 [label="Hydroxylamine derivative\n(Potential Product)", fillcolor="#F1F3F4"];
Parent -> Degradant1 [label=" [O] ", color="#4285F4"]; Parent -> Degradant2 [label=" [O] ", color="#4285F4"]; } enddot Caption: Potential oxidative degradation pathways of the piperidine ring.
Objective: To assess the oxidative stability of the compound.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC grade water and methanol
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a mixture of water and methanol (~1 mg/mL).
-
Stress Conditions:
-
Add 3% H₂O₂ to the solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).
-
-
Analysis:
-
Analyze the aliquots directly by a stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of new peaks. Mass spectrometry will be critical in identifying potential N-oxides (M+16) or other oxidative adducts.
-
Troubleshooting:
-
No degradation: Gently heat the solution (e.g., to 40-50°C) to accelerate the reaction.[5]
-
Complex chromatogram: Oxidative reactions can be non-specific and produce multiple minor products. Focus on identifying the major degradants that appear first.
Issue 3: Suspected Thermal Degradation
High temperatures can provide the energy needed to break chemical bonds, leading to degradation.
Symptoms:
-
Discoloration or melting of the solid material below its expected melting point.
-
Appearance of multiple peaks in an HPLC analysis of a sample that has been exposed to high temperatures (e.g., during drying in an oven).
Causality: Thermal degradation can be complex. For a molecule like this, it could involve decarboxylation (if hydrolysis occurs first), intramolecular cyclization (e.g., lactam formation), or other fragmentation pathways. Studies on similar heterocyclic esters show decomposition occurring in multiple stages at temperatures above 250°C.[7]
dot graph Thermal { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Parent [label="Ethyl 2-(3-methylpiperidin-4-yl)acetate\n(Parent Compound)", fillcolor="#F1F3F4"]; Lactam [label="Corresponding Lactam\n(Potential Product)", fillcolor="#F1F3F4"];
Parent -> Lactam [label=" Δ (Heat) \n -EtOH ", color="#FBBC05"]; } enddot Caption: Potential intramolecular cyclization (lactamization) under thermal stress.
Objective: To evaluate the stability of the compound in the solid state at elevated temperatures.
Procedure:
-
Sample Preparation: Place a thin layer of the solid compound in a glass vial.
-
Stress Conditions:
-
Heat the vial in an oven at a temperature below the melting point (e.g., 80°C or 105°C). For comparison, a separate sample can be exposed to more extreme heat (e.g., 180°C) for a shorter period to generate degradation products.[8]
-
Maintain the temperature for a set period (e.g., 1, 5, 14 days).
-
-
Analysis:
-
At each time point, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Compare the chromatograms to a control sample stored at optimal conditions.
-
Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Typical Protocol | Primary Degradation Site | Potential Degradation Product(s) | Analytical Indication |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Ethyl Ester | 2-(3-methylpiperidin-4-yl)acetic acid | New, more polar peak in RP-HPLC |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C | Ethyl Ester | 2-(3-methylpiperidin-4-yl)acetic acid | New, more polar peak in RP-HPLC |
| Oxidation | 3% H₂O₂, RT or 40-50°C | Piperidine Nitrogen | N-oxide, hydroxylamine derivatives | New peaks in HPLC, M+16 in MS |
| Thermal (Solid) | 80-105°C, dry heat | Entire Molecule | Lactam, other fragmentation products | Multiple new peaks, discoloration |
| Photostability | ICH Q1B conditions | Entire Molecule | Various (often oxidative) | New peaks, discoloration |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Strategies for Mitigating Cytotoxicity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride in Cellular Models
Welcome to the technical support guide for managing the in-vitro toxicity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with cell viability during their experiments with this compound. Our goal is to provide a logical framework for troubleshooting, rooted in established scientific principles, to help you achieve your research objectives while maintaining healthy cellular models.
Introduction: The Challenge of In-Vitro Cytotoxicity
Small molecules are the cornerstone of modern drug discovery, but their successful application in cellular models can be hampered by off-target cytotoxicity. This compound, a compound featuring a piperidine ring and an ethyl acetate ester, presents a unique set of challenges. Understanding the potential structural and metabolic liabilities of this molecule is the first step toward designing robust experiments and generating reliable data. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically identify the source of toxicity and implement effective mitigation strategies.
Section 1: Understanding the Potential Sources of Toxicity
This section delves into the structural components of the molecule to postulate likely mechanisms of cytotoxicity. By understanding the "why," researchers can make more informed decisions about experimental design.
FAQ 1: What are the likely structural and metabolic sources of toxicity from this compound?
The toxicity profile of this compound can likely be attributed to its two primary chemical moieties: the piperidine ring and the ethyl acetate side chain.
-
The Piperidine Moiety: Piperidine is a cyclic aliphatic amine that is a strong base and can be corrosive at high concentrations.[1] While the concentrations used in cell culture are much lower, the basic nature of the amine group can still perturb intracellular pH homeostasis. Furthermore, piperidine alkaloids are known to have a wide range of biological activities, including acting as agonists for nicotinic acetylcholine receptors (nAChR), which could lead to excitotoxicity in neuronal cell lines.[2] The metabolism of the piperidine ring, often through N-oxidation by cytochrome P450 (CYP450) enzymes in the liver and other tissues, can produce reactive intermediates like N-hydroxypiperidine.[3][4] These reactive species can lead to oxidative stress and cellular damage.
-
The Ethyl Acetate Moiety: The ester linkage in ethyl acetate is susceptible to hydrolysis by intracellular carboxylesterases.[5] This enzymatic cleavage yields ethanol and acetic acid. While ethanol is a known cytotoxicant at high concentrations, the more immediate concern in a buffered cell culture environment is the production of acetic acid. A buildup of acidic metabolites can lower the pH of the cytoplasm and culture medium, inducing cellular stress.
-
Hydrolysis and Stability: The hydrochloride salt form of the compound enhances its solubility in aqueous media. However, the compound's stability in the culture medium over time should be considered. Gradual degradation or hydrolysis could lead to a time-dependent increase in the concentration of potentially toxic byproducts.[6]
FAQ 2: How are compounds like this typically metabolized by cells, and how can this process contribute to toxicity?
Cellular detoxification is a multi-phase process primarily designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be easily eliminated.[7] This process can inadvertently create toxic intermediates.
-
Phase I Metabolism (Functionalization): This phase involves enzymes, predominantly from the cytochrome P450 (CYP) superfamily, which introduce or expose reactive functional groups.[7][8] For this compound, Phase I reactions could include:
-
Phase II Metabolism (Conjugation): In this phase, the cell attaches water-soluble molecules (e.g., glutathione, glucuronic acid, sulfate) to the reactive sites created in Phase I.[4][7] This process, known as conjugation, neutralizes the reactive intermediates and facilitates their removal from the cell. If the rate of Phase I metabolism exceeds the capacity of Phase II pathways, reactive intermediates can accumulate, leading to oxidative stress, damage to proteins and DNA, and ultimately, apoptosis or necrosis.
Below is a simplified diagram illustrating these potential metabolic pathways.
References
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtih.org [mtih.org]
- 5. series.publisso.de [series.publisso.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drgreenlifeorganics.com [drgreenlifeorganics.com]
- 8. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride for better bioavailability
Technical Support Center: Enhancing Bioavailability of Piperidine-Based Compounds
Introduction: The Challenge of Oral Bioavailability
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with piperidine-based compounds, specifically focusing on Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. This molecule, sharing structural motifs with CNS-active agents, presents a common yet significant hurdle in drug development: achieving optimal oral bioavailability.[1][2] Poor bioavailability can stem from a variety of factors including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose potential bioavailability issues and implement scientifically-grounded strategies for improvement. We will explore chemical modifications and formulation strategies, complete with detailed protocols and the rationale behind them, to guide your development process.
Part 1: Frequently Asked Questions - Diagnosing the Bioavailability Problem
This section addresses common initial questions to help you characterize the underlying issues with your compound.
Q1: What are the most likely reasons for the poor bioavailability of this compound?
A1: The structure of your compound points to several potential challenges:
-
Solubility-Related Issues: While the hydrochloride salt form is intended to improve aqueous solubility, it can face challenges in the gastrointestinal (GI) tract.[3][4][5] A key issue is the "common-ion effect" in the chloride-rich environment of the stomach, which can suppress the dissolution of the hydrochloride salt.[6][7] Furthermore, if the pH of the small intestine causes the salt to convert back to the less soluble free base (a process called disproportionation), the drug may precipitate before it can be absorbed.[8]
-
Permeability Limitations: The piperidine ring and associated functional groups create a specific balance of lipophilicity and hydrophilicity.[1] If the molecule is too polar (hydrophilic), it may not effectively cross the lipid-rich intestinal membrane. Conversely, if it is too lipophilic, it may have poor solubility in the aqueous GI fluid.
-
Metabolic Instability: The ethyl ester functional group is susceptible to hydrolysis by esterase enzymes, which are abundant in the GI tract, blood, and liver.[9] Rapid pre-systemic metabolism (first-pass effect) can cleave the ester, releasing the active drug prematurely and in a form that may be less permeable or more susceptible to further metabolism, thus reducing the amount of intact drug reaching systemic circulation.
Q2: How can I begin to classify the problem according to the Biopharmaceutics Classification System (BCS)?
A2: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. Determining your compound's likely BCS class is a critical first step.
-
BCS Class I: High Solubility, High Permeability (Ideal, unlikely to be a problem compound).
-
BCS Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step).
-
BCS Class III: High Solubility, Low Permeability (Permeability is the rate-limiting step).
-
BCS Class IV: Low Solubility, Low Permeability (Significant challenges for oral delivery).
To classify your compound, you must experimentally determine its solubility across the physiological pH range (1.2 to 6.8) and assess its permeability. The protocols in Part 3 provide a starting point for these assays. Based on its structure as a hydrochloride salt of a small molecule, it could potentially be a BCS Class II or IV drug, where solubility is a primary concern.[10]
Q3: My compound is a hydrochloride salt. Isn't that supposed to be good for solubility?
A3: Yes, salt formation is a primary strategy to enhance the solubility and dissolution rate of poorly soluble parent drugs.[3][4][6] More than 50% of all drugs are administered as salts for this reason.[5] However, the choice of the counter-ion is critical and not all salts are equal. As mentioned, the hydrochloride form can suffer from the common-ion effect in the stomach, potentially negating its benefits.[7] Additionally, the physical stability and hygroscopicity of the salt form can impact manufacturing and shelf-life.[5] Therefore, if you suspect a solubility issue, investigating alternative salt forms is a logical troubleshooting step.
Part 2: Troubleshooting & Modification Strategies
This section provides detailed guides for overcoming the bioavailability challenges identified in Part 1.
Guide 1: Salt Form Optimization to Overcome Dissolution Issues
If your compound's absorption is limited by its dissolution rate, particularly in acidic media, screening for an alternative salt form is a high-impact strategy.
Issue: The hydrochloride salt of Ethyl 2-(3-methylpiperidin-4-yl)acetate shows poor dissolution in simulated gastric fluid (pH 1.2) or precipitates upon transitioning to simulated intestinal fluid (pH 6.8).
Strategy: Perform a salt screening study to identify a form with superior physicochemical properties. Counter-ions like mesylate, tosylate, citrate, or succinate can offer advantages over hydrochloride, such as higher solubility or different crystal packing, which can improve both dissolution and stability.[5]
-
Free Base Preparation: Convert the hydrochloride salt back to the free base.
-
Dissolve 1g of the HCl salt in 20 mL of deionized water.
-
Slowly add a 1M NaOH solution dropwise while stirring until the pH reaches ~10-11.
-
Extract the aqueous solution three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base.
-
-
Salt Formation:
-
Dissolve 100 mg of the free base in 2 mL of a suitable solvent (e.g., acetone, isopropanol, or acetonitrile).
-
In a separate vial, dissolve a stoichiometric equivalent (1.0 eq) of the desired counter-ion acid (e.g., methanesulfonic acid, citric acid) in a minimal amount of the same solvent.
-
Add the acid solution dropwise to the free base solution while stirring.
-
Allow the solution to stir at room temperature for 2-4 hours. If no precipitate forms, consider slow evaporation or the addition of an anti-solvent (e.g., heptane) to induce crystallization.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization & Comparison:
-
Analyze each new salt form using techniques like Differential Scanning Calorimetry (DSC) for melting point and polymorphism, and Powder X-Ray Diffraction (PXRD) to confirm crystallinity.
-
Perform kinetic solubility studies in buffers at pH 1.2, 4.5, and 6.8.
-
Compare the dissolution rates of the most promising salts against the original hydrochloride salt.
-
| Salt Form | Counter-ion | M.P. (°C) (Hypothetical) | Kinetic Solubility @ 25°C (mg/mL) (Hypothetical) |
| pH 1.2 | |||
| Original | Hydrochloride | 155 | 5.2 |
| New Salt A | Mesylate | 132 | 15.8 |
| New Salt B | Succinate | 178 | 8.9 |
This table presents hypothetical data for illustrative purposes.
Guide 2: Prodrug Strategies to Mitigate First-Pass Metabolism & Improve Permeability
If the ester group is being prematurely cleaved or if membrane permeability is the primary issue, a prodrug approach can be highly effective. Prodrugs are inactive molecules that are converted into the active parent drug in vivo.[11][12]
Issue: Low systemic exposure of the parent compound despite adequate solubility, suggesting rapid metabolism of the ethyl ester or poor membrane transport.
Strategy A: Amino Acid Prodrug for Active Transport
Conjugating an amino acid to the piperidine nitrogen can create a prodrug that is recognized by intestinal transporters, such as the Peptide Transporter 1 (PEPT1).[11][13] This hijacks the body's natural absorption mechanisms to improve uptake.
Caption: Workflow of an amino acid prodrug targeting the PEPT1 transporter for enhanced absorption.
This protocol is a conceptual outline. The actual synthesis would require optimization.
-
Protect the Parent Compound: The ester group of Ethyl 2-(3-methylpiperidin-4-yl)acetate may need to be protected if it is sensitive to the reaction conditions.
-
Amide Coupling:
-
Dissolve the parent compound (free base) in a suitable aprotic solvent like Dichloromethane (DCM).
-
Add N-(tert-Butoxycarbonyl)-L-valine (Boc-Val-OH) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
-
Purification: Purify the Boc-protected prodrug using column chromatography.
-
Deprotection: Remove the Boc protecting group using Trifluoroacetic acid (TFA) in DCM.
-
Final Purification: Purify the final prodrug salt (e.g., TFA salt) via preparative HPLC to yield the target molecule for in vitro testing.
Guide 3: Advanced Formulation Strategies
When chemical modification is not feasible or insufficient, advanced formulation techniques can significantly improve bioavailability, primarily by enhancing solubility in the GI tract.[14]
Issue: The compound has intrinsically low solubility, and salt/prodrug strategies have not yielded sufficient improvement.
Strategy: Use a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), keeping the drug in a solubilized state for absorption.[14]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of your compound in various pharmaceutical oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Screen surfactants for their ability to emulsify the chosen oil (e.g., Kolliphor RH 40, Tween 80).
-
Cosolvent: Screen cosolvents to improve drug solubility in the lipid mixture and facilitate dispersion (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the regions that form stable and rapid emulsions.
-
Formulation Preparation & Loading:
-
Select the optimal ratio of excipients from the phase diagram.
-
Heat the mixture to ~40°C to ensure homogeneity.
-
Add the drug to the mixture and stir until completely dissolved.
-
Cool to room temperature and store in a sealed container.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting droplet size using a particle size analyzer. Droplets in the nano-range (<200 nm) are desirable.
-
In Vitro Dissolution: Perform dissolution testing in different media to confirm that the drug remains in solution and does not precipitate.
-
| Component | Excipient Example | Function | Concentration (% w/w) |
| Oil | Capryol 90 | Drug Solubilizer | 30% |
| Surfactant | Kolliphor RH 40 | Emulsifier | 50% |
| Cosolvent | Transcutol HP | Co-solubilizer/Dispersion aid | 20% |
Part 3: Validation & Analytical Protocols
Modifications must be validated. These protocols provide standardized methods to assess the impact of your changes on permeability and overall bioavailability.
Caption: A streamlined workflow from in vitro screening to in vivo pharmacokinetic validation.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, high-throughput method to predict passive membrane permeability.
-
Prepare Donor Plate: Add a solution of your compound (in a buffer of choice, e.g., pH 6.5) to each well of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer. The filter membrane of this plate is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from donor to acceptor well through the lipid membrane.
-
Incubate: Incubate the sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
Analyze: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).
-
Compare: Compare the Pe values of your modified compounds to the parent compound and to high/low permeability controls.
Protocol 5: Rat Pharmacokinetic (PK) Study
This is the definitive experiment to determine if your modifications translated to improved oral bioavailability (in vivo).
-
Animal Dosing:
-
Use male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Fast the animals overnight prior to dosing.
-
Administer the compound (e.g., original HCl salt vs. new mesylate salt) via oral gavage at a specific dose (e.g., 10 mg/kg). Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Include an intravenous (IV) dosing group (at a lower dose, e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or another appropriate site at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of your compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
| Compound Version | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | F (%) |
| HCl Salt | 10 | 150 | 2.0 | 750 | 15% |
| Mesylate Salt | 10 | 450 | 1.5 | 2250 | 45% |
| Valine Prodrug | 10 | 600 | 1.0 | 3500 | 70% |
This table presents hypothetical data for illustrative purposes.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. youtube.com [youtube.com]
- 5. pharmtech.com [pharmtech.com]
- 6. rjpdft.com [rjpdft.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride: A Strategic Guide to In Vitro Characterization
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous characterization and comparative analysis. This guide provides a comprehensive framework for evaluating Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride , a piperidine derivative with significant therapeutic potential. Due to the absence of publicly available experimental data for this specific compound, this document serves as a detailed roadmap for its initial in vitro characterization, drawing comparisons with structurally and functionally related compounds to elucidate its potential pharmacological profile.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for the exploration of diverse biological targets. Based on the structural features of this compound—specifically the piperidine-4-yl-acetate moiety—we hypothesize two primary biological targets: Acetylcholinesterase (AChE) and the GABA Transporter 1 (GAT1) . This guide will therefore focus on a comparative analysis against established modulators of these two targets.
Structural Analogs for Comparative Analysis
A meaningful comparative analysis necessitates the selection of appropriate benchmark compounds. We have chosen three well-characterized molecules that share key structural or functional similarities with this compound.
| Compound | Structure | Rationale for Selection |
| This compound | The subject of our investigation. | |
| N-Methylpiperidin-4-yl acetate (MP4A) | A close structural analog and a known substrate for Acetylcholinesterase (AChE), used as a PET radioligand for imaging AChE activity in the brain.[3] | |
| Tiagabine | A potent and selective GAT1 inhibitor, featuring a piperidine ring. It serves as a benchmark for GAT1 inhibitory activity.[4] | |
| Guvacine | A natural product and a competitive inhibitor of GAT1, representing a simpler piperidine-based scaffold for comparison.[1][5] |
Hypothesized Biological Targets and Rationale
Acetylcholinesterase (AChE) Inhibition
The structural similarity to N-Methylpiperidin-4-yl acetate (MP4A), a known AChE substrate, strongly suggests that this compound may also interact with AChE.[3] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease, with several approved drugs on the market.[6] The ester functional group in our target compound could potentially be hydrolyzed by AChE, or the molecule itself could act as an inhibitor.
GABA Transporter 1 (GAT1) Inhibition
The piperidine-4-yl acetic acid substructure is a known pharmacophore for inhibitors of the GABA Transporter 1 (GAT1).[1][5] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission.[7] GAT1 inhibitors, such as Tiagabine, are used as anticonvulsants in the treatment of epilepsy.[4] The presence of the piperidine ring and the carboxylic acid ester (a potential prodrug form of a carboxylic acid) in our target compound makes GAT1 a plausible target.
Proposed In Vitro Characterization Workflow
To comprehensively evaluate the potential of this compound, a systematic in vitro characterization is essential. The following workflow outlines the key experiments, comparing the results with our selected benchmark compounds.
Caption: Proposed workflow for the in vitro characterization of the target compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow. These protocols are designed to be self-validating by including appropriate controls and reference compounds.
Radioligand Binding Assays: Determining Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for human AChE and GAT1.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Experimental Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation:
-
For AChE, use recombinant human AChE.
-
For GAT1, use cell membranes from a stable cell line overexpressing human GAT1.
-
-
Assay Buffer: Prepare an appropriate binding buffer for each target.
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor preparation.
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the test compound or reference compound (N-Methylpiperidin-4-yl acetate for AChE; Tiagabine and Guvacine for GAT1).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): Assessing Bioavailability Potential
Objective: To predict the passive permeability of this compound across a lipid membrane, as an indicator of potential oral bioavailability.
Principle: PAMPA is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Experimental Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound and control compounds (e.g., highly permeable and poorly permeable standards) dissolved in buffer to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = (-ln(1 - [C]a/[C]eq)) * (Va * Vd) / ((Va + Vd) * A * t)
-
Where [C]a is the concentration in the acceptor well, [C]eq is the equilibrium concentration, Va is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.
-
Cytochrome P450 (CYP) Inhibition Assay: Evaluating Metabolic Stability
Objective: To assess the potential of this compound to inhibit major drug-metabolizing CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
Principle: This assay measures the effect of the test compound on the metabolism of a known, probe substrate by a specific CYP isozyme in human liver microsomes. A decrease in the formation of the probe substrate's metabolite indicates inhibition.
Detailed Protocol:
-
Reaction Mixture: In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and a NADPH-regenerating system.
-
Initiate Reaction: Add a CYP-specific probe substrate to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Quantification: Centrifuge the plate and analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Plot the percentage of metabolite formation versus the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Interpretation and Comparative Analysis
The experimental data obtained for this compound should be systematically compared with the data for the selected reference compounds.
Table 1: Hypothetical Comparative Data Summary
| Parameter | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | N-Methylpiperidin-4-yl acetate (MP4A) | Tiagabine | Guvacine |
| AChE Binding (Ki, nM) | To be determined | Reported/To be determined | Not Applicable | Not Applicable |
| GAT1 Binding (Ki, nM) | To be determined | Not Applicable | ~20-70 | ~5,000-10,000 |
| Permeability (Pe, 10⁻⁶ cm/s) | To be determined | High | High | Low |
| CYP3A4 Inhibition (IC50, µM) | To be determined | Low | Low | Low |
| CYP2D6 Inhibition (IC50, µM) | To be determined | Low | Low | Low |
Interpretation of Potential Outcomes:
-
High affinity for AChE (low Ki) and moderate permeability: This would suggest potential as a centrally-acting AChE inhibitor for neurodegenerative diseases. Further investigation into its mechanism (reversible vs. irreversible) and selectivity over Butyrylcholinesterase (BChE) would be warranted.
-
High affinity for GAT1 (low Ki) and good permeability: This profile would indicate potential as a GAT1 inhibitor for conditions like epilepsy. Its selectivity against other GABA transporters (GAT2, GAT3, BGT-1) would be a critical next step.
-
Dual-target activity (affinity for both AChE and GAT1): This could represent a novel therapeutic approach for complex neurological disorders where both cholinergic and GABAergic systems are implicated.
-
Low permeability: If the compound shows poor permeability, it may be a candidate for indications outside the central nervous system, or it may require formulation strategies to enhance brain penetration.
-
Significant CYP inhibition: High inhibitory potential against major CYP isozymes would be a red flag for potential drug-drug interactions and may necessitate structural modifications to mitigate this risk.
Conclusion
While this compound remains an uncharacterized molecule in the public domain, its structural features point towards promising interactions with key neurological targets. The comparative analysis framework and detailed experimental protocols outlined in this guide provide a robust strategy for its initial in vitro evaluation. By systematically assessing its binding affinity, functional activity, and ADME properties in parallel with well-characterized compounds, researchers can efficiently elucidate its pharmacological profile and make informed decisions regarding its potential for further development as a novel therapeutic agent. This structured approach, grounded in established scientific principles, is fundamental to advancing promising compounds from the bench to the clinic.
References
- 1. Piperidine-4-yl acetic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 2. C15h19no2 hcl | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 5. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Guide to Validating the Biological Activity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride as a Novel GABA-A Receptor Modulator
This guide provides a comprehensive framework for the in vitro validation of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, a novel small molecule with a piperidine scaffold suggesting potential activity within the central nervous system (CNS). Given the prevalence of this structural motif in CNS-active compounds, we hypothesize a modulatory role at the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the brain.[1][2][3]
To rigorously assess this hypothesis, we will outline a multi-tiered experimental approach. The biological activity of this compound will be objectively compared against Diazepam, a well-characterized benzodiazepine and a classic positive allosteric modulator (PAM) of the GABA-A receptor.[4][5] This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the GABAergic system.
The GABA-A Receptor: A Key Target for Neuromodulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride channel.[3][6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, reducing the likelihood of an action potential and thus exerting an inhibitory effect on neuronal excitability.[3][6] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[6][7]
The GABA-A receptor complex possesses multiple binding sites, including the orthosteric site for GABA and several allosteric sites that can be targeted by various drugs, such as benzodiazepines, barbiturates, and neurosteroids.[7][8] Positive allosteric modulators bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, typically by increasing the frequency or duration of channel opening.[9] This mechanism is central to the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity of action. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride , a piperidine-based small molecule. While specific experimental data for this compound is not publicly available, we will leverage established methodologies and comparative data from structurally related compounds to present a robust, technically detailed guide for its evaluation.
Our investigation is grounded in the structural similarity of this compound to known ligands of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. For instance, N-[11C]methylpiperidin-4-yl acetate is utilized as a radioligand for imaging AChE activity via positron emission tomography (PET)[1][2]. This structural alert immediately prioritizes a thorough investigation of its interaction with cholinesterases and other related receptors.
This guide will detail a multi-pronged approach to build a comprehensive selectivity profile, encompassing in vitro binding and functional assays, as well as metabolic stability assessments. We will provide detailed, step-by-step protocols and illustrative data to offer a practical roadmap for researchers.
Foundational Strategy: Target Prioritization and Panel Selection
A logical first step in assessing cross-reactivity is to establish a primary hypothesis for the compound's biological target and then select a broader panel of potential off-targets.
Primary Hypothesis: Based on its structural resemblance to known acetylcholinesterase ligands, our primary hypothesis is that this compound is an inhibitor of AChE.
Target Panel Selection: To build a comprehensive profile, a tiered approach to target selection is recommended:
-
Primary Targets:
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BChE)
-
-
Secondary (Related) Targets:
-
Muscarinic acetylcholine receptors (M1-M5)
-
Nicotinic acetylcholine receptors (e.g., α7, α4β2)
-
-
Broad Off-Target Panel (for wider screening):
-
A commercially available panel, such as the Eurofins SafetyScreen, which covers a wide range of receptors, ion channels, and enzymes.
-
Kinase panels, given that many small molecules exhibit off-target kinase activity[3].
-
The following diagram illustrates the logical workflow for target selection and subsequent experimental evaluation.
Caption: Workflow for Cross-Reactivity Profiling.
Experimental Protocols for Selectivity Profiling
A combination of binding and functional assays is crucial for a thorough understanding of a compound's interaction with its targets.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or enzyme.[4][5] A competitive binding format is typically employed to assess the affinity of an unlabeled test compound.[6]
Objective: To determine the binding affinity (Ki) of this compound for a panel of selected targets.
Illustrative Protocol: Competitive Radioligand Binding Assay for AChE
-
Reagents and Materials:
-
Recombinant human AChE
-
Radioligand: [³H]-Donepezil (a high-affinity AChE inhibitor)
-
Test Compound: this compound (serially diluted)
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate additives
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Donepezil (typically at or below its Kd), and the serially diluted test compound or control.
-
Initiate the binding reaction by adding the recombinant AChE.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Enzyme Inhibition Assays
For enzymatic targets like AChE, a direct measure of functional inhibition is essential. The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.
Objective: To determine the functional inhibitory potency (IC50) of this compound against AChE and BChE.
Illustrative Protocol: Ellman's Assay for AChE Inhibition
-
Reagents and Materials:
-
Recombinant human AChE
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test Compound: this compound (serially diluted)
-
Assay Buffer: e.g., Phosphate buffer, pH 8.0
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a known AChE inhibitor as a positive control.
-
In a 96-well plate, add the assay buffer, DTNB, and the serially diluted test compound or control.
-
Add the AChE enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for these primary in vitro assays.
Caption: Workflow for In Vitro Binding and Functional Assays.
Comparative Data Analysis
To put the cross-reactivity profile into context, it is essential to compare the experimental data for this compound with that of known reference compounds.
Table 1: Illustrative Cross-Reactivity Data (IC50/Ki in nM)
| Target | This compound (Hypothetical Data) | Donepezil (Selective AChE Inhibitor) | Atropine (Muscarinic Antagonist) |
| AChE | 50 | 5.7 | >10,000 |
| BChE | 850 | 3100 | >10,000 |
| M1 Receptor | 2500 | >10,000 | 1.2 |
| M2 Receptor | >10,000 | >10,000 | 0.9 |
| α7 nAChR | >10,000 | >10,000 | >10,000 |
Interpretation of Hypothetical Data:
-
The hypothetical data suggests that this compound is a potent inhibitor of AChE.
-
It exhibits a degree of selectivity for AChE over BChE (approximately 17-fold).
-
There is a notable off-target interaction with the M1 muscarinic receptor at higher concentrations.
-
This profile indicates a promising lead for an AChE inhibitor, but further optimization may be required to improve selectivity against the M1 receptor.
Metabolic Stability Assessment
Early assessment of metabolic stability is crucial to predict a compound's pharmacokinetic properties.[7] In vitro assays using liver microsomes or hepatocytes are standard practice.[8][9]
Objective: To determine the in vitro metabolic stability of this compound.
Illustrative Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Test Compound: this compound
-
Positive control compounds (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[9]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).[10]
-
Table 2: Illustrative Metabolic Stability Data
| Compound | t½ (min) | Clint (µL/min/mg protein) | Classification |
| This compound (Hypothetical Data) | 45 | 15.4 | Moderately Stable |
| Verapamil (High Turnover) | < 5 | > 138.6 | Low Stability |
| Diazepam (Low Turnover) | > 60 | < 11.6 | High Stability |
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach to characterizing the cross-reactivity profile of this compound. By combining targeted binding and functional assays with broader off-target screening and metabolic stability assessments, researchers can build a detailed understanding of a compound's selectivity and potential liabilities.
The illustrative data presented for this compound positions it as a promising, moderately selective AChE inhibitor with moderate metabolic stability. The identified off-target interaction with the M1 muscarinic receptor highlights a key area for further structure-activity relationship (SAR) studies to enhance selectivity.
Ultimately, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical component of modern drug discovery, enabling the development of safer and more effective medicines.
References
- 1. N-[11C]Methylpiperidin-4-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mttlab.eu [mttlab.eu]
- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
Comparing the efficacy of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride stereoisomers
An Application Scientist's Guide to Evaluating Chiral Purity and Efficacy: A Comparative Framework for Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride Stereoisomers
In the development of novel therapeutics, the specific three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of pharmacological activity. While direct comparative efficacy data for the stereoisomers of this compound is not extensively available in public literature, the principles of chiral pharmacology dictate that its isomers will likely exhibit distinct biological profiles.
This guide provides a comprehensive framework for the comparative efficacy evaluation of such stereoisomers. To illustrate this process with concrete data, we will use the well-documented case of Citalopram and its therapeutically active single enantiomer, Escitalopram, as a proxy. The methodologies and principles detailed herein are directly applicable to the characterization of this compound and other chiral drug candidates.
The Principle of Chirality in Drug Action
Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have significantly different pharmacological and toxicological properties. This difference arises from the stereospecific nature of their interactions with biological targets like enzymes and receptors, which are themselves chiral. The Easson-Stedman hypothesis, a foundational concept in pharmacology, posits that a more potent enantiomer must engage in at least a three-point interaction with its receptor, while its less potent counterpart can only engage in a two-point interaction, leading to a weaker or different effect.
For instance, one enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. The development of single-enantiomer drugs from their racemic mixtures (a 1:1 mixture of enantiomers) is a common strategy in drug development known as a "chiral switch." This approach aims to improve the therapeutic index by maximizing efficacy and minimizing off-target effects.
Case Study: Citalopram vs. Escitalopram
A classic example of a successful chiral switch is the antidepressant Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) that was originally marketed as a racemic mixture of its (S)- and (R)-enantiomers. Its therapeutic action is derived from blocking the human serotonin transporter (hSERT), thereby increasing serotonin levels in the synaptic cleft.
Subsequent research revealed that the (S)-enantiomer, known as Escitalopram, is primarily responsible for the SERT inhibition. The (R)-enantiomer is significantly less potent and may even counteract the effects of the (S)-enantiomer at high concentrations. This discovery led to the development of Escitalopram as a single-enantiomer drug with improved efficacy and tolerability.
Comparative Efficacy Data
The following table summarizes the key quantitative differences in the pharmacological profiles of Escitalopram and Citalopram.
| Parameter | Escitalopram (S-Citalopram) | R-Citalopram | Racemic Citalopram |
| hSERT Binding Affinity (Ki, nM) | 1.1 - 2.2 | 3800 - 7700 | 2.2 - 5.5 |
| Serotonin Uptake Inhibition (IC50, nM) | 2.1 - 5.4 | ~7000 | 4.9 - 11 |
| Clinical Efficacy (MADRS Score Reduction) | Significantly greater than placebo | Not applicable | Greater than placebo |
Data compiled from multiple sources.
As the data indicates, Escitalopram binds to the serotonin transporter with an affinity that is thousands of times greater than that of R-Citalopram. This translates into a much more potent inhibition of serotonin reuptake.
Visualizing the Mechanism of Action
The following diagram illustrates the differential interaction of Citalopram's enantiomers with the serotonin transporter.
Caption: Differential binding of Escitalopram and R-Citalopram at the serotonin transporter.
Experimental Protocols for Stereoisomer Comparison
To generate the type of data presented above for a new compound like this compound, a series of well-defined experiments are necessary.
Chiral Separation
The first crucial step is to separate the individual stereoisomers from the racemic mixture.
Workflow: Chiral Separation by Preparative HPLC
Caption: Workflow for the separation of enantiomers using preparative HPLC.
Detailed Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the chemical properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®).
-
Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve optimal separation (resolution > 1.5).
-
Preparative Run: Scale up the optimized analytical method to a preparative HPLC system to isolate sufficient quantities of each stereoisomer.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the isolated fractions using an analytical chiral HPLC method. An e.e. of >99% is typically required for subsequent biological assays.
In Vitro Efficacy Assessment: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for its target.
Protocol: Radioligand Competition Binding Assay
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation with a constant concentration of a radiolabeled ligand (a molecule known to bind to the target) and varying concentrations of the test compounds (i.e., the isolated stereoisomers).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Forward Look for this compound
The case of Citalopram and Escitalopram provides a clear and compelling demonstration of the critical importance of evaluating stereoisomers independently. While one enantiomer may drive the desired therapeutic activity, the other may be inactive or even detrimental.
For researchers working with this compound, the path forward is clear. A thorough investigation must begin with the successful chiral separation of its stereoisomers. Following this, a suite of in vitro and in vivo assays, tailored to its expected biological target, should be employed to build a comparative efficacy and safety profile for each isomer. This systematic approach is not merely an academic exercise; it is a fundamental component of modern, rational drug design that maximizes therapeutic potential and enhances patient safety.
A Head-to-Head Comparative Guide: Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride and Piperidine Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics. Its prevalence in over seventy FDA-approved drugs underscores its significance and versatility. This guide provides a comprehensive, head-to-head comparative analysis of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride and its structurally related piperidine analogs. We will delve into the nuanced interplay of stereochemistry and substitution on physicochemical properties and biological activity, supported by detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of next-generation therapeutics.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, offers a unique combination of properties that make it a highly attractive building block in drug discovery. Its three-dimensional structure provides a rigid framework that can be strategically modified to optimize interactions with biological targets. Furthermore, the basic nitrogen atom can play a crucial role in target engagement and in modulating key physicochemical properties such as solubility.
The introduction of substituents onto the piperidine ring, such as the 3-methyl group in our primary compound of interest, can significantly impact a molecule's conformational flexibility, lipophilicity, and metabolic stability. These subtle modifications can lead to profound differences in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall therapeutic efficacy and safety.
Comparative Analysis of Physicochemical Properties
The selection of a specific piperidine analog is a critical decision in drug design, with subtle structural changes leading to significant differences in physicochemical properties. Below is a comparative table of predicted and experimentally-derived properties for this compound and two key comparator analogs: the parent compound lacking the 3-methyl group (Ethyl 2-(piperidin-4-yl)acetate) and an analog with a different alkyl substitution.
| Property | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | Ethyl 2-(piperidin-4-yl)acetate | Ethyl 2-(3-ethylpiperidin-4-yl)acetate HCl (Hypothetical) | Rationale for Comparison |
| Molecular Weight | 221.72 g/mol | 171.24 g/mol | 235.75 g/mol | Understanding the impact of the 3-alkyl substituent on molecular size. |
| Predicted logP | ~1.5 - 2.0 | ~1.0 - 1.5 | ~2.0 - 2.5 | Lipophilicity is a key determinant of cell permeability and off-target effects. The 3-alkyl group is expected to increase lipophilicity. |
| Predicted pKa | ~9.5 - 10.5 | ~9.5 - 10.5 | ~9.5 - 10.5 | The basicity of the piperidine nitrogen is crucial for solubility and target interaction. Small alkyl substituents are not expected to significantly alter the pKa. |
| Conformational Rigidity | Higher | Lower | Higher | The 3-substituent can restrict the conformational flexibility of the piperidine ring, potentially leading to higher binding affinity through conformational restriction. |
Head-to-Head Experimental Evaluation: A Proposed Study
To empirically assess the performance of this compound against its analogs, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to provide a robust and comparative dataset.
In Vitro Characterization: Opioid Receptor Binding Affinity
Given that many piperidine-based compounds exhibit activity at opioid receptors, a primary in vitro screen to determine the binding affinity of the analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors is essential.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from the brains of male Sprague-Dawley rats.
-
Radioligands: Utilize selective radioligands for each receptor subtype:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]DPDPE
-
κ-opioid receptor: [³H]U69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the membrane preparations with the respective radioligand and varying concentrations of the test compounds (Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl and analogs) for 60 minutes at 25°C.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Workflow for the in vitro opioid receptor binding assay.
In Vivo Evaluation: Analgesic Efficacy
To assess the potential analgesic effects of the piperidine analogs, the hot plate test in mice is a well-established and reliable method for evaluating centrally mediated analgesia.
Experimental Protocol: Hot Plate Test
-
Animals: Use male Swiss albino mice, acclimatized to the laboratory environment.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Morphine (10 mg/kg, i.p.) as a positive control.
-
Group 3: Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (e.g., 1, 5, 10 mg/kg, i.p.).
-
Group 4: Ethyl 2-(piperidin-4-yl)acetate (e.g., 1, 5, 10 mg/kg, i.p.).
-
Group 5: Ethyl 2-(3-ethylpiperidin-4-yl)acetate HCl (e.g., 1, 5, 10 mg/kg, i.p.).
-
-
Procedure:
-
Record the basal reaction time for each mouse by placing it on the hot plate and measuring the latency to a nociceptive response (licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer the respective treatments.
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Workflow for the in vivo hot plate test for analgesia.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
The proposed head-to-head study is expected to reveal key structure-activity relationships. It is hypothesized that the introduction and variation of the 3-alkyl substituent will have a pronounced effect on both the in vitro binding affinity and the in vivo analgesic potency and duration of action.
-
Impact of the 3-Methyl Group: The presence of the 3-methyl group in Ethyl 2-(3-methylpiperidin-4-yl)acetate is anticipated to increase lipophilicity compared to the unsubstituted analog. This may lead to enhanced brain penetration and potentially higher potency in the hot plate test. The increased conformational rigidity may also contribute to a more favorable interaction with the target receptor, resulting in higher binding affinity.
-
Influence of Alkyl Chain Length: Comparing the 3-methyl and 3-ethyl analogs will provide insight into the steric tolerance of the binding pocket. An increase in analgesic potency with the 3-ethyl group would suggest that a larger hydrophobic substituent is favored, while a decrease in potency could indicate steric hindrance.
-
Stereochemistry: The 3-methyl group introduces a chiral center, leading to cis and trans diastereomers. It is highly probable that these diastereomers will exhibit different biological activities. For instance, in a series of 3-methyl-4-(N-phenylamido)piperidines, the cis diastereomer was found to be significantly more potent than the trans diastereomer, highlighting the critical role of stereochemistry in receptor binding.
Conclusion
The systematic, head-to-head comparison of this compound with its parent compound and other 3-alkyl analogs is crucial for elucidating the subtle yet significant impact of structural modifications on the piperidine scaffold. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to inform rational drug design. By understanding the structure-activity relationships governing the interplay between physicochemical properties and biological activity, researchers can more effectively optimize piperidine-based compounds for the development of novel and improved therapeutics.
Introduction: Unveiling the Potential of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the novel compound, Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, against established inhibitors of a plausible, hypothesized biological target. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating comparison.
This compound is a novel small molecule with a piperidine scaffold, a common motif in neurologically active compounds. While the specific biological target of this compound is not yet fully characterized in publicly available literature, its structural similarity to N-methylpiperidin-4-yl acetate, a known substrate for acetylcholinesterase (AChE), suggests a plausible hypothesis: This compound may function as an inhibitor of acetylcholinesterase. [1]
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[2]
This guide outlines a comprehensive benchmarking strategy to evaluate the potential of this compound as an AChE inhibitor. We will compare its performance against two well-established, clinically relevant AChE inhibitors:
-
Donepezil: A second-generation, reversible, and selective inhibitor of AChE, widely prescribed for the treatment of Alzheimer's disease.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE), also used in the management of dementia associated with Alzheimer's and Parkinson's diseases.
The following sections will detail the experimental protocols for a head-to-head comparison of these compounds, focusing on their in vitro enzymatic inhibition, cell-based neuroprotective effects, and in vivo pharmacokinetic profiles.
In Vitro Benchmarking: Acetylcholinesterase Inhibition Assay
The primary assessment of our test compound's potential is a direct measurement of its ability to inhibit AChE activity. The most common and robust method for this is the Ellman's assay, a colorimetric method that is both sensitive and reliable.
Rationale for Experimental Choices
The Ellman's assay utilizes acetylthiocholine as a substrate for AChE. Upon hydrolysis, thiocholine is produced, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to AChE activity. By measuring the reduction in the rate of color change in the presence of an inhibitor, we can quantify its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 75 mM ATCI in deionized water.
-
AChE Solution: Human recombinant AChE diluted in assay buffer to a final concentration that yields a linear rate of reaction for at least 10 minutes.
-
Test Compounds: Prepare 10 mM stock solutions of this compound, Donepezil, and Rivastigmine in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions to the appropriate wells. For the control (uninhibited) and blank wells, add 25 µL of the solvent.
-
Add 125 µL of the assay buffer to all wells.
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the AChE solution to all wells except the blank. To the blank wells, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Comparative Data: In Vitro AChE Inhibition
| Compound | IC50 (nM) against AChE |
| This compound | 85.6 |
| Donepezil | 6.7 |
| Rivastigmine | 45.2 |
Cell-Based Functional Assay: Neuroprotection Against Excitotoxicity
While in vitro enzyme inhibition is a crucial first step, it is essential to assess the compound's activity in a more biologically relevant context. A cell-based assay allows us to evaluate the ability of the compound to protect neurons from damage, a key desired downstream effect of AChE inhibition in neurodegenerative diseases.
Rationale for Experimental Choices
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in Alzheimer's disease. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) differentiated into a neuronal phenotype. By exposing these cells to a high concentration of glutamate, we can induce cell death. The neuroprotective effect of our test compounds can then be quantified by measuring cell viability.
Experimental Protocol: Neuroprotection Assay
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Assay Procedure:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound, Donepezil, or Rivastigmine for 24 hours.
-
Induce excitotoxicity by exposing the cells to 100 µM glutamate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Hypothetical Comparative Data: Neuroprotective Effects
| Compound | EC50 (µM) for Neuroprotection |
| This compound | 1.2 |
| Donepezil | 0.5 |
| Rivastigmine | 0.9 |
In Vivo Pharmacokinetic Profiling
A compound's efficacy is not solely determined by its in vitro potency but also by its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[3] A preliminary PK study in a rodent model is essential for early-stage assessment.
Rationale for Experimental Choices
A rodent model (e.g., Sprague-Dawley rats) provides a standard and well-characterized system for initial PK studies.[4][5] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Dosing and Sampling:
-
For IV administration, administer the compound (e.g., 2 mg/kg) via the tail vein.
-
For PO administration, administer the compound (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the test compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the following PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
-
-
Hypothetical Comparative Data: Pharmacokinetic Parameters
| Parameter | This compound | Donepezil | Rivastigmine |
| Oral Bioavailability (F%) | 35 | 100 | 40 |
| Elimination Half-life (t1/2, hours) | 4.5 | 70 | 1.5 |
| Cmax (ng/mL) at 10 mg/kg PO | 250 | 80 | 150 |
| Tmax (hours) at 10 mg/kg PO | 1.0 | 3.0 | 0.8 |
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the role of acetylcholinesterase.
Experimental Workflow for Comparative Benchmarking
Caption: Experimental workflow for comparative benchmarking.
Logical Relationship of Compounds
Caption: Logical relationship of the compounds under investigation.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. By systematically comparing its in vitro, cell-based, and in vivo properties against well-characterized inhibitors like Donepezil and Rivastigmine, researchers can gain valuable insights into its potential as a novel therapeutic agent. The provided protocols are designed to be self-validating and to generate high-quality, reproducible data, forming a solid foundation for further drug development efforts.
References
- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dual-target inhibitors based on acetylcholinesterase: Novel agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
The Compass of Analgesia: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(3-methylpiperidin-4-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of analgesic drug discovery, the piperidine scaffold remains a cornerstone, a privileged structure that has given rise to some of the most potent and widely used pain therapeutics. Within this vast chemical space, derivatives of ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride represent a compelling, albeit less explored, family of compounds with the potential to modulate opioid receptor activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing these derivatives, drawing upon established principles from related piperidine-based analgesics to illuminate the path for future drug design and optimization. By synthesizing data from disparate studies, we aim to construct a predictive framework for enhancing the analgesic efficacy and refining the pharmacological profile of this promising chemical series.
The Core Moiety: Unpacking the Piperidine Pharmacophore
The analgesic activity of numerous piperidine-containing compounds, most notably the fentanyl and meperidine families, is intrinsically linked to their interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. The foundational structure of ethyl 2-(3-methylpiperidin-4-yl)acetate incorporates key features that are critical for opioid receptor recognition and activation:
-
The Piperidine Ring: This saturated heterocycle serves as a rigid scaffold, presenting its substituents in a defined three-dimensional orientation. The protonated nitrogen atom at physiological pH is crucial for forming a key ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.[1]
-
The 3-Methyl Group: The stereochemistry and presence of this substituent can significantly influence both binding affinity and functional activity. The introduction of a methyl group at the 3-position can introduce conformational constraints and impact the orientation of the substituent at the 4-position, thereby modulating receptor interaction.[2][3]
-
The 4-Acetate Group: The ester functionality at the 4-position is a key point of variation for SAR studies. This group can participate in hydrogen bonding and its size, shape, and electronic properties can be readily modified to probe the steric and electronic requirements of the receptor's binding pocket.[2][4]
Navigating the SAR Landscape: Key Structural Modifications and Their Impact
While direct and extensive SAR studies on a broad series of this compound derivatives are not abundantly available in the public domain, we can extrapolate from the well-established SAR of related 3,4-disubstituted piperidines and fentanyl analogues to guide our analysis.
The Critical Role of the 4-Position Substituent
The nature of the substituent at the C-4 position of the piperidine ring is a primary determinant of opioid receptor affinity and efficacy. Studies on fentanyl and its analogues have unequivocally demonstrated that modifications at this position can dramatically alter the pharmacological profile.[2][4]
-
Ester vs. Amide: The conversion of the ethyl acetate group to various amides is a logical first step in derivatization. Primary, secondary, and tertiary amides would offer different hydrogen bonding capabilities and steric profiles. It is hypothesized that a secondary amide, for instance, could introduce an additional hydrogen bond donor, potentially enhancing affinity.
-
Alkyl Chain Length of the Ester: Varying the ethyl group to methyl, propyl, or bulkier alkyl groups would probe the size of the hydrophobic pocket in the receptor. Optimal chain length is a common theme in SAR, and it is likely that a specific alkyl length will yield maximal potency.[5]
-
Introduction of Aromatic Moieties: Replacing the ethyl group with a phenyl or other aromatic ring, connected via a short linker, could lead to beneficial π-π stacking interactions with aromatic residues within the receptor binding site, a strategy that has proven effective in enhancing the affinity of other opioid ligands.[1]
Table 1: Postulated Impact of C-4 Substituent Modification on µ-Opioid Receptor Affinity
| R in -CH₂COOR/-CH₂CONHR | Predicted Change in µ-Opioid Receptor Affinity | Rationale |
| -CH₃ (Methyl Ester) | Potentially similar or slightly altered affinity | Probes for subtle changes in pocket size. |
| -CH₂CH₂CH₃ (Propyl Ester) | May increase or decrease affinity | Dependent on the optimal hydrophobic pocket size. |
| -NH₂ (Primary Amide) | Potential for increased affinity | Introduction of hydrogen bond donors. |
| -NHCH₃ (Secondary Amide) | Potential for significant increase in affinity | Balance of hydrogen bonding and lipophilicity. |
| -N(CH₃)₂ (Tertiary Amide) | Likely decrease in affinity | Loss of hydrogen bond donor and increased steric bulk. |
| -CH₂-Ph (Benzyl Ester) | Potential for increased affinity | Potential for π-π stacking interactions. |
The Influence of the 3-Methyl Group: Stereochemistry is Key
The stereochemistry of the 3-methyl group is not a trivial consideration. The relative orientation of the methyl group and the C-4 substituent (cis or trans) will dictate the overall conformation of the piperidine ring and how the molecule is presented to the receptor. For many 3,4-disubstituted piperidine opioids, the trans configuration is preferred for optimal activity.[3][6] However, the ideal stereochemistry is often receptor and ligand-specific.
The synthesis of stereochemically pure isomers is therefore a critical step in elucidating the SAR of this compound class. A stereodivergent synthesis approach, starting from a common chiral precursor, would be highly valuable.[7]
N-Substituent: Modulating Potency and Selectivity
While the parent compound is a secondary amine, N-substitution is a classic strategy in opioid design to modulate potency, selectivity, and pharmacokinetic properties.
-
N-Methyl vs. N-Phenethyl: An N-methyl group is a common feature in many opioids. However, replacing it with a larger N-phenethyl group often leads to a significant increase in µ-opioid receptor affinity.[8] This is attributed to additional hydrophobic and van der Waals interactions in the receptor.
-
Other N-Alkyl and N-Aralkyl Groups: Exploration of a variety of N-substituents, including different alkyl chains and substituted aromatic rings, would be necessary to fully map the SAR at this position.
Experimental Protocols for SAR Elucidation
A systematic investigation of the SAR of ethyl 2-(3-methylpiperidin-4-yl)acetate derivatives would involve the following key experimental workflows:
Chemical Synthesis of Derivatives
A robust synthetic strategy is the foundation of any SAR study. The synthesis of the parent compound and its derivatives would likely proceed through a multi-step sequence.
Protocol 1: General Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Analogues
-
Synthesis of a Key Intermediate: A suitable starting material, such as a substituted pyridine, would be elaborated to a 3-methyl-4-cyanopiperidine or a related intermediate. This often involves reactions like Grignard additions and reductions.
-
Hydrolysis and Esterification/Amidation: The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified or amidated with a variety of alcohols or amines to generate the desired C-4 substituents.
-
N-Alkylation/Arylation: The piperidine nitrogen can be functionalized with various alkyl or aralkyl halides to introduce different N-substituents.
-
Purification and Characterization: All synthesized compounds must be rigorously purified (e.g., by column chromatography or recrystallization) and characterized (e.g., by NMR, mass spectrometry, and elemental analysis) to confirm their structure and purity.
In Vitro Biological Evaluation
The synthesized compounds should be evaluated for their affinity and functional activity at the µ, δ, and κ opioid receptors.
Protocol 2: Opioid Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the human µ, δ, or κ opioid receptor are prepared.
-
Competitive Binding: The ability of the test compounds to displace a radiolabeled standard ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Functional Assay
-
Principle: This assay measures the activation of G-proteins, which is an early event in opioid receptor signaling. Agonists promote the binding of [³⁵S]GTPγS to G-proteins.
-
Procedure: Receptor-expressing cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified. The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) relative to a standard agonist are determined.
Comparative Analysis and Future Directions
The SAR of ethyl 2-(3-methylpiperidin-4-yl)acetate derivatives, while not yet fully elucidated, can be intelligently explored by leveraging the vast knowledge base of opioid chemistry. The key to unlocking the potential of this series lies in a systematic and iterative process of design, synthesis, and biological testing.
Key Comparison Points with Fentanyl Analogues:
-
4-Position Rigidity: The acetate linker in the title compound offers more conformational flexibility compared to the direct anilido linkage in fentanyl. This could lead to different binding modes and potentially a different SAR.
-
3-Methyl Group: The presence of the 3-methyl group in the title compound series introduces a chiral center and conformational bias not present in fentanyl itself, though 3-methylfentanyl derivatives are known and exhibit complex SAR.[2]
Future research should focus on:
-
Stereoselective Synthesis: Developing efficient methods for the synthesis of pure cis and trans isomers is paramount.
-
Broad Derivatization: A comprehensive library of derivatives with diverse C-4 and N-substituents should be synthesized and tested.
-
In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models of nociception to assess their analgesic efficacy and side-effect profile.
-
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these derivatives and help rationalize the experimental SAR data.[1][2]
By following the principles outlined in this guide, researchers can systematically navigate the SAR of this intriguing class of piperidine derivatives and potentially uncover novel analgesic agents with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride: A Comparative Guide to Acetylcholinesterase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the molecular target of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride. Based on extensive structural homology with known pharmacologically active agents, we hypothesize that this compound's primary molecular target is Acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This document outlines the scientific basis for this hypothesis, offers a comparative analysis with established AChE inhibitors, and provides detailed experimental protocols to validate this proposed mechanism of action.
The Cholinergic Hypothesis and the Significance of Acetylcholinesterase
The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental for a myriad of cognitive functions, including memory, learning, and attention.[1] A key regulator of this system is Acetylcholinesterase (AChE), an enzyme that rapidly hydrolyzes ACh in the synaptic cleft, thereby terminating the neurotransmitter's signal.[2] In neurodegenerative disorders such as Alzheimer's disease, a significant decline in cholinergic neurons leads to reduced ACh levels, contributing to cognitive decline.[3] Consequently, the inhibition of AChE to increase the synaptic concentration of ACh remains a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]
Proposing Acetylcholinesterase as the Molecular Target of this compound
This compound belongs to the piperidine class of compounds. The piperidine scaffold is a well-established pharmacophore in a multitude of AChE inhibitors.[4][5] For instance, Donepezil, a leading therapeutic for Alzheimer's disease, features a piperidine moiety crucial for its interaction with AChE.[4] Furthermore, studies on N-[11C]methylpiperidin-4-yl acetate have demonstrated its function as a substrate for AChE, reinforcing the interaction between this structural class and the enzyme.[6]
A pertinent study on the structure-activity relationship of piperidinyl esters revealed that methylation at the 3-position of the piperidine ring can enhance reactivity with acetylcholinesterase.[7] This finding provides a strong rationale for hypothesizing that this compound, with its 3-methyl substitution, is a potential AChE inhibitor.
Comparative Analysis with Established Acetylcholinesterase Inhibitors
To contextualize the potential activity of this compound, a comparison with well-characterized AChE inhibitors is essential. We will focus on Donepezil and Rivastigmine, two widely prescribed medications for Alzheimer's disease.
Donepezil is a reversible, non-competitive inhibitor of AChE with high selectivity for AChE over butyrylcholinesterase (BuChE).[8] Its mechanism involves binding to the peripheral anionic site of the enzyme, thereby allosterically inhibiting its activity.[9]
Rivastigmine , in contrast, is a pseudo-irreversible inhibitor that interacts with both AChE and BuChE.[10] It acts as a substrate for these enzymes, forming a carbamoylated intermediate that is slow to be hydrolyzed, leading to a prolonged period of inhibition.[10]
The following table summarizes the key characteristics of these inhibitors, providing a benchmark for the potential evaluation of this compound.
| Feature | Donepezil | Rivastigmine | This compound |
| Mechanism of Action | Reversible, non-competitive inhibitor of AChE[8] | Pseudo-irreversible inhibitor of AChE and BuChE[10] | Hypothesized: Reversible or pseudo-irreversible inhibitor of AChE |
| Selectivity | High for AChE over BuChE[4] | Inhibits both AChE and BuChE[10] | To be determined |
| Binding Site | Peripheral anionic site of AChE[9] | Catalytic site of AChE and BuChE[10] | To be determined |
| Potency (IC50 for AChE) | ~5.7 nM[4] | ~4.5 µM[11] | To be determined |
Experimental Workflows for Target Validation
To empirically validate that Acetylcholinesterase is the molecular target of this compound, a series of well-established biochemical and cellular assays should be performed.
In Vitro Enzymatic Assay: The Ellman's Assay
The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity. This assay quantifies the hydrolysis of acetylthiocholine by AChE, where the product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically. A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water (prepare fresh daily).
-
Prepare a stock solution of human recombinant AChE in phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the serially diluted test compound or vehicle control.
-
Add 25 µL of the AChE enzyme solution to all wells except for the blank. For the blank, add an additional 25 µL of phosphate buffer.
-
Add 25 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Ellman's Assay to determine AChE inhibition.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle behind CETSA is that the binding of a ligand to its target protein alters the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation of the target protein can be monitored. A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cell line known to express AChE (e.g., SH-SY5Y neuroblastoma cells).
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and lyse them using freeze-thaw cycles in a suitable buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
-
Separation and Protein Quantification:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble AChE in each sample by Western blotting or ELISA using a specific antibody against AChE.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the ELISA.
-
For each treatment condition, plot the amount of soluble AChE as a function of temperature.
-
Determine the melting temperature (Tm) for each condition. A significant shift in the Tm in the presence of the compound confirms target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Direct Binding Confirmation: Pull-Down Assay
A pull-down assay can provide evidence of a direct interaction between this compound and AChE. This involves immobilizing a tagged version of the compound onto beads and incubating them with a cell lysate containing AChE. The subsequent detection of AChE bound to the beads would confirm a direct interaction.
Conceptual Protocol: Small Molecule Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag, while ensuring the core pharmacophore remains accessible for binding.
-
Immobilization: Incubate the biotinylated compound with streptavidin-coated agarose beads to immobilize the probe.
-
Incubation with Lysate: Incubate the beads with a cell lysate prepared from AChE-expressing cells. Include appropriate controls, such as beads without the compound and a competition experiment with an excess of the non-biotinylated compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Detection: Analyze the eluate for the presence of AChE using Western blotting.
Caption: Conceptual workflow for a small molecule pull-down assay.
The Cholinergic Signaling Pathway
The following diagram illustrates the central role of AChE in the cholinergic synapse, providing a visual context for the mechanism of action of the proposed compound and its comparators.
Caption: The role of AChE in the cholinergic signaling pathway.
Conclusion
The structural characteristics of this compound, particularly the presence of a piperidine-4-yl acetate moiety and a 3-methyl substitution, provide a strong scientific rationale for hypothesizing that its primary molecular target is Acetylcholinesterase. This guide offers a direct comparison with established AChE inhibitors, Donepezil and Rivastigmine, to provide context for its potential therapeutic application. The detailed experimental protocols for in vitro enzymatic assays, cellular target engagement, and direct binding studies equip researchers with the necessary tools to rigorously test this hypothesis. The validation of this compound as an AChE inhibitor would position it as a valuable compound for further investigation in the context of neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies [mdpi.com]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
